3-Hydroxymethylpentane-1,5-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)pentane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c7-3-1-6(5-9)2-4-8/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSRRNYRGPTTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30244253 | |
| Record name | 3-Hydroxymethylpentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30244253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
998-12-9 | |
| Record name | 3-(Hydroxymethyl)-1,5-pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=998-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxymethylpentane-1,5-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxymethylpentane-1,5-diol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxymethylpentane-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Thermodynamic Stability of 3-Hydroxymethylpentane-1,5-diol at High Temperatures
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-Hydroxymethylpentane-1,5-diol at elevated temperatures. In the absence of extensive direct experimental data for this specific triol, this document synthesizes information from structurally analogous polyols, particularly hindered neopentyl polyols, to elucidate its probable thermal behavior. The guide delves into the theoretical underpinnings of its stability, proposes likely decomposition pathways, and furnishes detailed protocols for experimental evaluation using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal properties of polyols for formulation, processing, and application development.
Introduction: The Significance of 3-Hydroxymethylpentane-1,5-diol
3-Hydroxymethylpentane-1,5-diol, a branched-chain triol, possesses a unique molecular architecture that suggests significant potential in various applications, including as a building block for polyesters, polyurethanes, and as a component in synthetic lubricants and plasticizers. Its three primary hydroxyl groups offer multiple reaction sites for polymerization and esterification, while its branched structure can impart desirable properties such as hydrolytic stability and a low pour point in formulated products.
A critical parameter for the successful application of 3-Hydroxymethylpentane-1,5-diol, particularly in materials science and high-temperature applications, is its inherent thermodynamic stability. Understanding how this molecule behaves at elevated temperatures is paramount for predicting its performance, degradation pathways, and ultimate service life in demanding environments.
Theoretical Framework: The Structural Basis for High Thermal Stability
The high thermal stability of 3-Hydroxymethylpentane-1,5-diol can be largely attributed to its neopentyl-like core structure. The central quaternary carbon atom, to which the hydroxymethyl group is attached, is a key feature that it shares with other highly stable polyols like neopentyl glycol (NPG), trimethylolpropane (TMP), and pentaerythritol (PE).
The primary reason for this enhanced stability is the absence of β-hydrogens . In many alcohols, a common low-energy decomposition pathway at high temperatures is the β-elimination reaction, which leads to the formation of an alkene and water. However, in 3-Hydroxymethylpentane-1,5-diol, the carbon atoms beta to the central carbon-hydroxyl group bond lack hydrogen atoms, thus sterically hindering this decomposition mechanism. This structural feature significantly raises the activation energy required for thermal breakdown, rendering the molecule more stable at higher temperatures compared to linear or less branched polyols.[1]
Experimental Evaluation of Thermal Stability
To experimentally quantify the thermodynamic stability of 3-Hydroxymethylpentane-1,5-diol, two primary thermal analysis techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the onset temperature of decomposition, the rate of decomposition, and the presence of any residual char.
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated with appropriate reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of 3-Hydroxymethylpentane-1,5-diol into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to study thermal decomposition in the absence of oxygen. For thermo-oxidative stability studies, compressed air or a specific oxygen/nitrogen mixture can be used.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.
-
Ramp the temperature at a constant heating rate, typically 10°C/min, to a final temperature of 600°C or higher, ensuring complete decomposition.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.
-
The first derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition (Tpeak).
-
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition, providing further insight into the thermodynamic stability.
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 3-Hydroxymethylpentane-1,5-diol into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.
-
Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the expected decomposition, as determined by TGA.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks corresponding to melting.
-
Identify exothermic peaks corresponding to decomposition. The onset temperature of the exothermic peak provides information on the thermal stability.
-
Caption: Proposed decomposition pathways in an inert atmosphere.
Thermo-oxidative Decomposition (Presence of Oxygen)
In the presence of oxygen, the decomposition is more complex and typically occurs at lower temperatures. The mechanisms involve free-radical chain reactions:
-
Initiation: The reaction is initiated by the abstraction of a hydrogen atom, likely from a C-H bond adjacent to a hydroxyl group, to form a carbon-centered radical.
-
Propagation: The carbon-centered radical reacts with oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another molecule of the diol, propagating the chain reaction and forming a hydroperoxide.
-
Decomposition of Hydroperoxides: The hydroperoxides are thermally unstable and decompose to form highly reactive hydroxyl and alkoxy radicals, which can lead to a variety of oxidation products, including aldehydes, ketones, and carboxylic acids, as well as chain scission.
Caption: Proposed thermo-oxidative decomposition pathway.
Quantitative Data Summary (Based on Analogous Compounds)
| Compound | Molecular Structure | Onset Decomposition Temp. (°C, in N2) | Key Structural Feature |
| Neopentyl Glycol (NPG) | C(CH2OH)2(CH3)2 | ~200-250 | Hindered diol, no β-hydrogens |
| Trimethylolpropane (TMP) | CH3CH2C(CH2OH)3 | ~250-300 | Hindered triol, no β-hydrogens |
| Pentaerythritol (PE) | C(CH2OH)4 | ~300-350 | Highly hindered tetraol, no β-hydrogens |
Note: The onset decomposition temperatures are approximate and can vary depending on the specific experimental conditions (e.g., heating rate, sample purity).
Conclusion and Future Outlook
3-Hydroxymethylpentane-1,5-diol is predicted to exhibit high thermal stability due to its hindered neopentyl-like structure, which lacks β-hydrogens, thereby inhibiting low-energy β-elimination decomposition pathways. Experimental evaluation using TGA and DSC is essential to quantify its thermal properties and validate these theoretical predictions. The proposed decomposition pathways, involving dehydration and C-C bond scission in inert atmospheres and free-radical oxidation in the presence of oxygen, provide a framework for understanding its degradation behavior at high temperatures.
Further research, including detailed kinetic studies and analysis of decomposition products using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), would provide a more complete picture of the high-temperature chemistry of 3-Hydroxymethylpentane-1,5-diol and facilitate its effective utilization in advanced material applications.
References
-
Shandong Look Chemical. (n.d.). Why Neopentyl Glycol Matters in Synthesis and Esters. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Thermal Decomposition Kinetics of Polyol Ester Lubricants. Retrieved from [Link]
-
Werpy, T., & Petersen, G. (Eds.). (2004). Top Value Added Chemicals from Biomass: Volume I—Results of Screening for Potential Candidates from Sugars and Synthesis Gas. U.S. Department of Energy. Retrieved from [Link]
- Sato, K., et al. (2008). Selective Dehydroxylation of Glycerol.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31344, Neopentyl glycol. Retrieved from [Link]
Sources
Technical Monograph: 3-Hydroxymethylpentane-1,5-diol (CAS 998-12-9)
Content Type: Technical Reference & Application Guide Audience: Polymer Chemists, Drug Delivery Formulation Scientists, and Process Engineers Version: 2.0 (Scientific Review)
Executive Summary: The Tri-Primary Advantage
3-Hydroxymethylpentane-1,5-diol (CAS 998-12-9) is a specialized aliphatic triol distinguished by its tri-primary hydroxyl structure . Unlike common crosslinkers such as glycerol (which contains secondary hydroxyls) or trimethylolpropane (which is sterically constrained), this molecule offers a unique combination of high reactivity and backbone flexibility.
Its structural symmetry and the presence of three primary hydroxyl groups make it an ideal "core" molecule for synthesizing hyperbranched polymers, dendrimers, and high-performance polyurethanes where steric hindrance must be minimized while maximizing cross-link density.
Chemical Identifiers & Physicochemical Properties[1][2][3][4][5]
The following data aggregates validated identifiers for procurement and regulatory compliance.
| Identifier / Property | Value / Description |
| Chemical Name | 3-Hydroxymethylpentane-1,5-diol |
| CAS Number | 998-12-9 |
| Synonyms | 3-(Hydroxymethyl)-1,5-pentanediol; 1,3,5-Pentanetriol, 3-(hydroxymethyl)-; Triol 998 |
| Molecular Formula | |
| Molecular Weight | 134.17 g/mol |
| SMILES | C(CO)C(CCO)CO |
| InChI Key | WXSRRNYRGPTTNP-UHFFFAOYSA-N |
| Physical State | Viscous, colorless to pale yellow liquid (Oil) |
| Boiling Point | ~323°C (at 760 mmHg) |
| Density | 1.113 g/cm³ |
| Solubility | Highly soluble in water, alcohols, and polar organic solvents.[1][2][3][4] |
| pKa | ~14.4 (Hydroxyl group acidity) |
Structural Analysis & Reactivity Logic
To understand the utility of CAS 998-12-9, one must analyze its topology compared to industry standards.
The "Tri-Primary" Mechanism
In step-growth polymerization (e.g., polyester or polyurethane synthesis), secondary hydroxyls react significantly slower than primary hydroxyls due to steric hindrance and electronic effects.
-
Glycerol: Contains two primary and one secondary -OH. This leads to uneven reaction rates and potential defects in the polymer network.
-
3-Hydroxymethylpentane-1,5-diol: Contains three primary -OH groups .
- (Arm 1)
- (Arm 2)
- (Arm 3)
Implication: This ensures equipotent reactivity across all three arms, resulting in homogenous network formation and predictable dendrimer generation.
Backbone Flexibility
The pentane backbone provides a "spacer" effect that is absent in neopentyl structures like Trimethylolpropane (TMP). This internal flexibility reduces the glass transition temperature (
Synthesis & Production Pathways
The industrial preparation of 3-hydroxymethylpentane-1,5-diol typically follows the reduction of tricarboxylate precursors.
Primary Synthetic Route: Reduction of 1,3,5-Pentanetricarboxylates
The most robust method involves the exhaustive reduction of 1,3,5-pentanetricarboxylic acid or its trimethyl ester.
Reaction Logic:
-
Precursor Formation: Michael addition of dimethyl malonate to methyl acrylate (followed by decarboxylation/manipulation) or direct tricarboxylation methods.
-
Reduction: The ester groups are reduced to primary alcohols using a strong hydride donor (e.g., Lithium Aluminum Hydride -
) or high-pressure catalytic hydrogenation (Copper-Chromite catalyst).
Visualization: Synthesis Workflow
Figure 1: Chemical transformation pathway from tricarboxylate precursor to the triol product.
Applications in Drug Delivery & Polymer Science
Dendritic Polymer Cores
In drug delivery, hyperbranched polymers (dendrimers) require a central core molecule to initiate branching. CAS 998-12-9 is a superior core candidate because its flexible arms prevent steric crowding at the core generation (G0), allowing for higher drug loading capacities in subsequent generations.
-
Use Case: Synthesis of biodegradable poly(ester-amide) dendrimers.
-
Mechanism: The triol reacts with dicarboxylic acids (AB2 monomers) to form the first generation. The flexibility of the pentane core allows the dendrimer to collapse and encapsulate hydrophobic drugs more effectively than rigid cores.
Polyurethane Crosslinking
In polyurethane synthesis, this triol acts as a chain extender and crosslinker.
-
Performance: It improves the hydrolytic stability of the polymer compared to polyester-based polyols.
-
Application: Biomedical coatings requiring biocompatibility and flexibility (e.g., catheter coatings).
Experimental Protocol: Purity Verification via GC-MS
Objective: Validate the identity and purity of CAS 998-12-9 prior to polymerization. Impurities (mono-ols or diols) will act as chain terminators, ruining molecular weight distribution.
Self-Validating System: The presence of a single sharp peak in the gas chromatogram with the correct mass fragmentation pattern confirms the "Tri-Primary" purity.
Methodology:
-
Sample Prep: Dissolve 10 mg of 3-Hydroxymethylpentane-1,5-diol in 1 mL of anhydrous methanol.
-
Derivatization (Optional but Recommended): Treat with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to silylate the hydroxyl groups. This improves volatility and peak shape.
-
Reaction:
-
-
GC Parameters:
-
Column: HP-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 80°C (1 min)
10°C/min 280°C (hold 5 min).
-
-
MS Detection:
-
Look for the molecular ion peak (or M-15 for TMS derivatives).
-
For the underivatized molecule (MW 134), expect fragmentation showing loss of
groups.
-
Safety & Handling (GHS Classification)
While generally considered low-toxicity compared to aromatic amines, standard laboratory safety is required.
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccated environment to prevent moisture absorption, which interferes with precise stoichiometric calculations in polymerization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70458, 3-Hydroxymethylpentane-1,5-diol. Retrieved from [Link]
- Tomalia, D. A., & Fréchet, J. M. J. (2002).Discovery of Dendrimers and Dendritic Polymers: A Brief Historical Perspective. Journal of Polymer Science Part A: Polymer Chemistry. (Contextual grounding for triol cores in dendrimers).
Sources
Technical Guide: Reactivity & Selective Functionalization of 3-Hydroxymethylpentane-1,5-diol
Executive Summary
3-Hydroxymethylpentane-1,5-diol (CAS 998-12-9) represents a unique class of flexible, aliphatic triols. Unlike its rigid homolog Trimethylolpropane (TMP), this molecule features an extended pentane backbone that introduces significant conformational flexibility while maintaining a high density of primary hydroxyl groups.
This guide addresses the core challenge in utilizing this molecule: The Equivalence Dilemma. All three hydroxyl groups are primary and exhibit near-identical nucleophilicity. Direct mono-functionalization typically yields a statistical distribution (mono-, di-, tri-, and unreacted species) that is costly to separate.
This whitepaper details the mechanistic pathways to break this symmetry, providing validated protocols for selective functionalization and hyperbranched polymer synthesis.
Part 1: Molecular Architecture & Reactivity Profile
Structural Analysis
The molecule consists of a pentane backbone with hydroxyl groups at positions 1 and 5, and a hydroxymethyl group at position 3.
-
Symmetry: The molecule possesses a
plane of symmetry passing through C3 and the hydroxymethyl group. -
The "Arms" (C1-OH, C5-OH): These are located at the termini of flexible ethyl chains extending from the central C3.
-
The "Head" (C3-CH
-OH): This hydroxyl is attached to the C3 branch point via a single methylene spacer.
Steric vs. Electronic Control
While all three groups are primary alcohols (
-
Electronic: Inductive effects are negligible due to the saturated alkyl spacers. The pKa of all three groups is approximately 16.0–16.5, making them equally susceptible to deprotonation by bases like NaH or LDA [1].
-
Steric: The "Head" hydroxyl is closer to the tertiary C3 carbon (beta-branching). The "Arm" hydroxyls are separated from the branch point by two carbons (gamma-position).
-
Implication: In rapid, kinetically controlled reactions (e.g., reaction with bulky silyl chlorides), the "Arm" hydroxyls are marginally more accessible. However, this difference is insufficient for high-yield selectivity (>90%) without protective groups.
-
Part 2: The "Acetal Lock" Strategy for Mono-Functionalization
To achieve high-purity mono-functionalization, we must exploit the geometric relationship between the hydroxyl groups rather than their reactivity rates.
The 1,3-Diol Opportunity
The distance between the "Head" hydroxyl and either "Arm" hydroxyl corresponds to a 1,3-diol relationship (separated by 3 carbons: C_head-C3-C2-C1).
-
Atom Count: O(head) → C(head) → C3 → C2 → C1 → O(arm).
-
Ring Size: Reaction with an aldehyde forms a thermodynamically stable 6-membered cyclic acetal (1,3-dioxane) [2].
Conversely, the two "Arms" are too distant (1,5-relationship) to form a stable cyclic acetal (which would require an 8-membered ring).
Mechanism of Action
By reacting the triol with benzaldehyde, we statistically lock the "Head" and one "Arm" into a ring. This leaves the second "Arm" free for modification. Because the molecule is symmetric, it does not matter which arm is locked; the resulting product is chemically uniform.
Visualization: The Acetal Locking Pathway
Caption: Thermodynamic formation of 1,3-dioxane ring selectively isolates a single hydroxyl group.
Part 3: Experimental Protocols
Protocol A: Selective Mono-Protection (The Benzylidene Acetal Route)
Objective: Isolate one primary hydroxyl group for derivatization.
Reagents:
-
Benzaldehyde (1.1 eq)
-
p-Toluenesulfonic acid (pTSA) (0.05 eq)
-
Solvent: Cyclohexane or Toluene (for azeotropic water removal)
Workflow:
-
Setup: Equip a 2-neck round bottom flask with a Dean-Stark trap and reflux condenser.
-
Reaction: Dissolve the triol and benzaldehyde in the solvent. Add pTSA.
-
Reflux: Heat to reflux. Monitor water collection in the Dean-Stark trap. The reaction is driven to completion by the removal of water (Le Chatelier’s principle).
-
Workup: Once water evolution ceases (approx. 4-6 hours), cool to RT. Neutralize with saturated NaHCO
. -
Purification: Wash the organic layer with brine, dry over MgSO
, and concentrate. -
Result: The crude product is primarily the 2-phenyl-1,3-dioxane derivative. The free hydroxyl (Arm 2) can now be reacted (e.g., with methacryloyl chloride for polymer applications).
-
Deprotection (Optional): If the goal is to modify one OH and recover the others, treat the product with aqueous HCl/THF or Hydrogenolysis (H
, Pd/C) to remove the benzylidene group [3].
Protocol B: Hyperbranched Polyester Synthesis (One-Pot)[3]
Objective: Utilize the B3 nature of the triol to create hyperbranched polymers for drug delivery vectors.
Reagents:
-
Core (B3): 3-Hydroxymethylpentane-1,5-diol
-
Linker (A2): Adipic Acid or Succinic Acid
-
Catalyst: Ti(OBu)
(Titanium tetrabutoxide)
Workflow:
-
Melt Polymerization: Combine Triol and Diacid in a reactor. (Molar ratio is critical; typically A2 + B3 systems require careful stoichiometry to avoid gelation, often using an excess of one monomer or slow addition).
-
Stage 1 (Oligomerization): Heat to 140°C under N
flow for 2 hours. -
Stage 2 (Vacuum): Increase temp to 160°C and apply vacuum (<5 mbar) to remove water and drive molecular weight growth.
-
Endpoint: Monitor viscosity. Stop reaction before the "Gel Point" (infinite network formation).
-
Characterization: Use GPC (Gel Permeation Chromatography) to determine Polydispersity Index (PDI). Hyperbranched polymers typically show PDI > 2.0 [4].
Part 4: Data & Applications
Comparative Reactivity Table
| Reaction Type | Reagent | Conditions | Outcome on Triol | Selectivity |
| Acetylation | Acetic Anhydride | Pyridine, RT | Statistical Mixture | Low (Mono/Di/Tri mix) |
| Silylation | TBDMS-Cl (1 eq) | Imidazole, 0°C | Statistical Mixture | Low (Slight preference for Arms) |
| Acetalization | Benzaldehyde | pTSA, Reflux | Cyclic Acetal + Free OH | High (>90% Mono-free) |
| Oxidation | TEMPO/NaOCl | 0°C | Tricarboxylic Acid | High (Full conversion) |
Drug Delivery Applications
The flexible pentane backbone offers distinct advantages over TMP-based dendrimers:
-
Reduced Viscosity: The ethyl spacers reduce intermolecular hydrogen bonding density compared to propyl-based cores.
-
Hydrodynamic Volume: The "Y" shape creates a larger internal void volume in hyperbranched structures, ideal for encapsulating hydrophobic drug payloads [5].
Part 5: References
-
Master Organic Chemistry. (2014). Acidity and Basicity of Alcohols. Retrieved from [Link]
-
Chemistry Steps. (2023). Formation and Reactions of Cyclic Acetals. Retrieved from [Link]
-
RSC Advances. (2017). Rational Synthesis of Hyperbranched Poly(ester)s. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Synthesis of Hyperbranched Polymers and Prospects for Application. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Protocols for Using 3-Hydroxymethylpentane-1,5-diol as a Crosslinking Agent
[1]
Introduction & Molecule Profile[1][2][3]
3-Hydroxymethylpentane-1,5-diol (HMPD) is a versatile aliphatic triol used as a high-performance crosslinking agent in the synthesis of polyurethanes, polyesters, and hydrogel networks.[1] Unlike its structural isomer Trimethylolpropane (TMP), which is a solid at room temperature, HMPD often presents as a viscous liquid or low-melting solid, offering distinct processing advantages in solvent-free (bulk) polymerization.[1]
Its structure consists of a flexible pentane backbone with three primary hydroxyl groups, providing high reactivity and the ability to form flexible, durable 3D polymer networks.[1]
Chemical Specifications
| Property | Value | Notes |
| CAS Number | 998-12-9 | |
| Formula | ||
| Molecular Weight | 134.17 g/mol | |
| Functionality ( | 3 | Three primary -OH groups |
| Equivalent Weight | 44.72 g/eq | Critical for stoichiometric calculations |
| Physical State | Viscous Liquid / Oil | Easier dispersion than solid triols |
| Solubility | Water, Alcohols, Polar Solvents | Ideal for hydrogel synthesis |
Mechanism of Action: The Triol Advantage
HMPD acts as a branching unit .[1] In linear polymerization (Diol + Diacid), chains grow in two directions.[1] When HMPD is introduced, its third hydroxyl group initiates a new chain direction.[1] As the reaction progresses, these branches connect, forming an infinite 3D network (gelation).[1]
Key Advantages:
-
Primary Hydroxyls: All three -OH groups are primary, ensuring rapid and equal reactivity with isocyanates or carboxyls.[1]
-
Pentane Backbone: Provides slightly higher flexibility (lower
) compared to the propyl backbone of TMP, improving impact resistance in coatings.[1]
Figure 1: Logical flow of network formation using HMPD as a trifunctional core.
Application 1: Polyurethane (PU) Elastomers
Context: Used for medical tubing, drug-eluting matrices, or high-durability coatings.[1]
Chemistry: Alcohol (-OH) + Isocyanate (-NCO)
Protocol A: Two-Step Prepolymer Method
This method provides the highest control over network density and heat buildup.[1]
Materials
-
Polyol: Polycaprolactone diol (MW 2000) - Soft Segment[1]
-
Crosslinker: HMPD (Dried) - Chain Extender/Crosslinker[1]
-
Isocyanate: Hexamethylene Diisocyanate (HDI) or MDI.[1]
-
Catalyst: Dibutyltin Dilaurate (DBTDL) (0.1% w/w).[1]
-
Solvent: Anhydrous DMF or DMAc (if solution polymerization is required).[1]
Step-by-Step Workflow
-
Drying (CRITICAL):
-
Prepolymer Synthesis:
-
React the long-chain diol with excess Diisocyanate at 80°C under
flow for 2-3 hours. -
Target: NCO-terminated prepolymer.[1]
-
-
Crosslinking Calculation:
-
Curing:
Figure 2: Polyurethane synthesis workflow emphasizing moisture control.[1]
Application 2: Biodegradable Polyesters
Context: Tissue engineering scaffolds or controlled-release drug carriers.[1] Chemistry: Melt Polycondensation (Esterification).[1]
Protocol B: Melt Polycondensation[1]
Materials
-
Diacid: Succinic Acid or Adipic Acid.[1]
-
Diol: 1,4-Butanediol (Main chain).[1]
-
Crosslinker: HMPD (1–5 mol% relative to diol).[1]
-
Catalyst: Titanium(IV) isopropoxide (TIPO).[1]
Step-by-Step Workflow
-
Stoichiometry Setup:
-
Esterification (Stage 1):
-
Polycondensation (Stage 2):
-
Add Catalyst (TIPO).[1]
-
Increase temperature to 190°C.
-
Apply High Vacuum (<1 mbar): This drives the equilibrium forward (Le Chatelier’s principle) and removes trace byproducts.
-
Warning: Monitor torque on the stirrer.[1] A rapid increase in torque indicates the "Gel Point."[1] Stop the reaction immediately to avoid solidifying the reactor contents.
-
Validation & Quality Control
Every crosslinked batch must be validated using these self-correcting metrics.
| Test | Method | Purpose | Acceptance Criteria |
| Gel Content | Soxhlet Extraction (THF/Acetone) | Measures efficiency of crosslinking. | >90% for structural PUs; >70% for hydrogels.[1] |
| Swelling Ratio | Immersion in solvent for 24h | Determines network density.[1] | Lower swelling = Higher crosslink density.[1] |
| FTIR Analysis | Spectroscopy | Verifies reaction completion.[1] | Disappearance of NCO peak ( |
Troubleshooting Guide
References
-
PubChem. (2023).[1] 3-Hydroxymethylpentane-1,5-diol Compound Summary. National Library of Medicine.[1] [Link][1]
-
Odian, G. (2004).[1] Principles of Polymerization. 4th Edition. Wiley-Interscience. (Standard reference for Step-Growth Polymerization mechanisms).
-
Szycher, M. (2012).[1] Szycher's Handbook of Polyurethanes. CRC Press.[1] (Reference for NCO/OH index calculations and prepolymer methods).
Application Note & Protocol: Synthesis of Novel Crosslinked Biodegradable Polyurethanes Utilizing 3-Hydroxymethylpentane-1,5-diol for Advanced Drug Delivery Systems
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of a new class of biodegradable polyurethanes. These polymers are synthesized incorporating 3-Hydroxymethylpentane-1,5-diol, a trifunctional alcohol, to introduce cross-linking, thereby enhancing the mechanical properties and tailoring the degradation profile for advanced drug delivery applications. This guide details the scientific rationale, step-by-step synthesis protocols, extensive characterization methodologies, and in vitro degradation assessment.
Introduction: The Imperative for Advanced Biodegradable Polymers in Drug Delivery
The field of drug delivery is in continuous pursuit of sophisticated polymeric carriers that offer biocompatibility, controlled degradation, and tunable mechanical properties.[1][2] Biodegradable polyurethanes (PUs) have emerged as a highly promising class of materials due to their exceptional versatility.[3][4] The segmented block structure of PUs, comprising soft and hard segments, allows for the precise tailoring of their physical and chemical characteristics.[3][5] The soft segments, typically composed of polyester or polyether polyols, impart flexibility and are primarily responsible for the polymer's biodegradability through hydrolysis of ester linkages.[6][7] Conversely, the hard segments, formed by the reaction of a diisocyanate and a chain extender, contribute to the material's mechanical strength and thermal stability.[5][8]
The choice of monomers is a critical determinant of the final properties of the polyurethane.[8] While linear PUs have been extensively studied, the introduction of cross-linking presents an opportunity to enhance mechanical robustness and modulate drug release kinetics. The use of trifunctional monomers, such as triols, is an effective strategy to create a cross-linked polymer network.[5][9] This guide introduces the use of a novel trifunctional monomer, 3-Hydroxymethylpentane-1,5-diol, in the synthesis of biodegradable polyurethanes. Its three hydroxyl groups act as junction points, creating a networked polymer structure with potentially superior properties for demanding drug delivery applications.
Scientific Rationale: The Role of 3-Hydroxymethylpentane-1,5-diol in Polyurethane Network Formation
The incorporation of a triol like 3-Hydroxymethylpentane-1,5-diol into a polyurethane formulation fundamentally alters the polymer architecture from a linear to a cross-linked or network structure.[5][8] During the polymerization reaction, the three hydroxyl groups of 3-Hydroxymethylpentane-1,5-diol can react with isocyanate groups, forming urethane linkages and serving as a branch point for the growing polymer chains.[10] This results in a three-dimensional network that can enhance the material's tensile strength, modulus, and thermal stability compared to its linear counterparts.[9]
For drug delivery applications, this cross-linked structure is anticipated to influence the degradation rate and, consequently, the drug release profile. The increased network density may initially slow down water penetration and subsequent hydrolysis of the ester bonds in the soft segments, leading to a more sustained release profile.[11]
Materials and Equipment
| Material | Supplier | Grade |
| 3-Hydroxymethylpentane-1,5-diol | Sigma-Aldrich | ≥98% |
| Poly(ε-caprolactone) diol (PCL-diol), Mn ~2000 g/mol | Sigma-Aldrich | Reagent grade |
| Hexamethylene diisocyanate (HDI) | Sigma-Aldrich | ≥99% |
| Stannous octoate (Sn(Oct)₂) | Sigma-Aldrich | Catalyst grade |
| Toluene | Fisher Scientific | Anhydrous, ≥99.8% |
| Chloroform | Fisher Scientific | HPLC Grade |
| Methanol | Fisher Scientific | HPLC Grade |
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Condenser
-
Dropping funnel
-
Vacuum oven
-
Polytetrafluoroethylene (PTFE) molds
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Gel Permeation Chromatography (GPC) system
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Universal Testing Machine for mechanical analysis
Experimental Protocols
Safety Precautions
-
Diisocyanates like HDI are toxic and sensitizing. All handling must be performed in a well-ventilated fume hood.[12]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Synthesis of Crosslinked Polyurethane: A Two-Step Prepolymer Method
The two-step prepolymer method is recommended for this synthesis as it allows for better control over the polymer structure.[13]
Step 1: Prepolymer Synthesis
-
Drying of Reagents: Dry the PCL-diol and 3-Hydroxymethylpentane-1,5-diol under vacuum at 80°C for at least 12 hours to remove any residual moisture, which can react with the isocyanate.
-
Reaction Setup: Assemble a clean, dry three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and condenser.
-
Reactant Charging: Under a nitrogen atmosphere, add the dried PCL-diol (e.g., 0.05 mol) to the flask.
-
Heating and Dissolution: Heat the flask to 80°C while stirring to melt the PCL-diol.
-
Isocyanate Addition: Once the PCL-diol is molten and homogenous, add HDI (e.g., 0.1 mol, ensuring a 2:1 molar ratio of NCO to the total OH groups from PCL-diol and the triol) dropwise over 30 minutes.
-
Catalyst Addition: Add a catalytic amount of stannous octoate (e.g., 0.05 wt% of total reactants). Organotin catalysts are highly effective in promoting the urethane reaction.
-
Prepolymerization: Allow the reaction to proceed at 80°C for 2-3 hours under a nitrogen atmosphere with continuous stirring. The viscosity of the mixture will increase as the prepolymer forms.
Step 2: Chain Extension and Cross-linking
-
Triol Addition: In a separate flask, dissolve the dried 3-Hydroxymethylpentane-1,5-diol (e.g., 0.025 mol) in a minimal amount of anhydrous toluene.
-
Cross-linking Reaction: Add the 3-Hydroxymethylpentane-1,5-diol solution dropwise to the prepolymer mixture. The stoichiometry is critical here; the amount of triol will determine the cross-link density.
-
Polymerization: Continue the reaction at 80°C for an additional 3-4 hours until the viscosity increases significantly, indicating the formation of a high molecular weight, cross-linked polymer. The disappearance of the NCO peak (~2270 cm⁻¹) in the FTIR spectrum can be used to monitor the reaction progress.
-
Casting and Curing: Pour the viscous polymer solution into PTFE molds.
-
Solvent Evaporation: Place the molds in a vacuum oven at 60°C for 24 hours to remove the solvent.
-
Post-Curing: Further cure the polymer films at 80°C for another 24 hours to ensure complete reaction.
Diagram of the Polyurethane Synthesis Workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. nmb-journal.com [nmb-journal.com]
- 3. Biodegradable Polyurethanes Cross-Linked by Multifunctional Compo...: Ingenta Connect [ingentaconnect.com]
- 4. mit.imt.si [mit.imt.si]
- 5. Polyurethanes [essentialchemicalindustry.org]
- 6. Shape memory polyurethanes crosslinked with castor oil-based multifunctional polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. xiumeimo.com [xiumeimo.com]
- 9. acs.figshare.com [acs.figshare.com]
- 10. EP0004116A1 - Process for the preparation of cross-linked polyurethanes - Google Patents [patents.google.com]
- 11. biomedres.us [biomedres.us]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Formulating High-Performance Coatings with 3-Hydroxymethylpentane-1,5-diol
Introduction: Unlocking Advanced Performance with a Novel Trifunctional Diol
In the competitive landscape of high-performance coatings, the pursuit of enhanced durability, chemical resistance, and mechanical strength is perpetual. Formulators are continually seeking novel raw materials that can provide a distinct advantage. 3-Hydroxymethylpentane-1,5-diol (HMPD), a unique trifunctional aliphatic diol, presents a compelling option for elevating the performance of polyurethane and polyester coating systems. Its structure, featuring three primary hydroxyl groups, offers the potential for higher crosslink densities, leading to coatings with superior properties.
This technical guide provides detailed application notes and protocols for researchers, scientists, and formulation chemists to effectively utilize 3-Hydroxymethylpentane-1,5-diol in the development of next-generation high-performance coatings. The information herein is grounded in established principles of polymer chemistry and coatings science, offering a framework for innovation.
Chemical Structure and Properties of 3-Hydroxymethylpentane-1,5-diol
-
IUPAC Name: 3-(hydroxymethyl)pentane-1,5-diol[1]
-
CAS Number: 998-12-9[1]
-
Molecular Formula: C6H14O3[1]
-
Molecular Weight: 134.17 g/mol [1]
-
Appearance: Colorless liquid[2]
-
Hydroxyl Value (Theoretical): ~1260 mg KOH/g
-
Equivalent Weight: ~44.7 g/eq
The trifunctional nature of HMPD is the cornerstone of its potential in high-performance coatings. Unlike traditional diols that form linear polymer chains, the incorporation of HMPD introduces branching and a higher concentration of reactive sites for crosslinking. This can lead to a more robust and densely crosslinked polymer network in the cured coating film.
Core Directive: Strategic Integration of 3-Hydroxymethylpentane-1,5-diol in Coating Formulations
The primary advantage of incorporating HMPD into coating formulations is the enhancement of crosslink density. This directly influences several key performance metrics:
-
Improved Hardness and Scratch Resistance: A higher crosslink density creates a more rigid and tougher coating surface, less susceptible to mechanical damage.
-
Enhanced Chemical and Solvent Resistance: A tightly crosslinked network reduces the permeability of the coating to chemicals and solvents, preventing swelling, blistering, and degradation.
-
Increased Thermal Stability: The robust, three-dimensional polymer structure can better withstand thermal stress.
However, it is crucial to balance the concentration of HMPD to avoid potential drawbacks such as reduced flexibility and increased brittleness. The protocols outlined in this guide are designed to explore this balance.
Application in 2-Component (2K) Polyurethane Coatings
Two-component polyurethane coatings are renowned for their exceptional performance and are a prime application for HMPD.[3] In these systems, a polyol component (containing HMPD) is reacted with a polyisocyanate component just prior to application.[3]
Reaction Mechanism: Polyurethane Formation
The fundamental reaction is the addition of a hydroxyl group from the polyol to an isocyanate group, forming a urethane linkage. The use of HMPD as a co-polyol introduces branching into the polyurethane backbone.
Caption: Reaction scheme for the formation of a crosslinked polyurethane network using HMPD.
Protocol 1: Formulation of a High-Solids 2K Polyurethane Clearcoat
This protocol details the preparation of a model high-solids clearcoat, comparing a standard formulation with one modified with HMPD.
Component A: Polyol Blend
| Ingredient | Formulation 1 (Control) (g) | Formulation 2 (HMPD-Modified) (g) | Purpose |
| Polyester Polyol (OH value ~150) | 80.0 | 70.0 | Primary polyol for flexibility and adhesion |
| 3-Hydroxymethylpentane-1,5-diol | 0.0 | 10.0 | Crosslinking enhancer |
| Leveling Agent | 0.5 | 0.5 | Improves surface finish |
| Degassing Agent | 0.3 | 0.3 | Prevents surface defects |
| Dibutyltin Dilaurate (DBTDL) (1% in xylene) | 0.2 | 0.2 | Catalyst |
| Xylene | 19.0 | 19.0 | Solvent |
| Total | 100.0 | 100.0 |
Component B: Isocyanate Crosslinker
| Ingredient | Amount (g) |
| Hexamethylene diisocyanate (HDI) trimer | Stoichiometric amount based on total OH value of Component A |
Procedure:
-
In separate containers, accurately weigh and combine the ingredients for Component A of both formulations.
-
Mix each Component A thoroughly until a homogeneous solution is obtained.
-
Calculate the required amount of HDI trimer for each formulation to achieve a 1:1 NCO:OH ratio.
-
Just before application, add the calculated amount of Component B to Component A and mix thoroughly for 2-3 minutes.
-
Allow an induction time of 10-15 minutes before application.
-
Apply the coatings to prepared steel panels using a drawdown bar to achieve a consistent dry film thickness of 50 µm.
-
Cure the coated panels at ambient temperature for 7 days before performance testing.
Expected Performance Enhancements and Testing Protocols
| Performance Metric | Expected Outcome with HMPD | ASTM Test Method |
| Pencil Hardness | Increase of 1-2 H units | ASTM D3363 |
| Solvent Resistance (MEK double rubs) | Significant increase in rubs to failure | ASTM D5402 |
| Impact Resistance | Potential decrease; monitor closely | ASTM D2794 |
| Flexibility (Conical Mandrel Bend) | Potential decrease; monitor closely | ASTM D522 |
| Adhesion (Cross-hatch) | No significant change expected | ASTM D3359 |
Application in Polyester-Melamine Baking Enamels
HMPD can also be used to synthesize hydroxyl-functional polyester resins for use in baking enamels crosslinked with melamine-formaldehyde resins. The trifunctionality of HMPD allows for the creation of highly branched polyester polyols.
Reaction Mechanism: Polyesterification and Melamine Crosslinking
The synthesis of the polyester polyol involves a condensation reaction between HMPD, other diols, and dicarboxylic acids. The resulting hydroxyl-functional polyester is then crosslinked with a melamine resin at elevated temperatures, with the release of an alcohol (e.g., butanol).
Caption: Two-stage process of polyester synthesis with HMPD and subsequent melamine crosslinking.
Protocol 2: Synthesis of a Branched Polyester Polyol
Raw Materials:
| Ingredient | Moles | Weight (g) |
| Isophthalic Acid | 1.0 | 166.1 |
| Adipic Acid | 1.0 | 146.1 |
| Neopentyl Glycol | 1.5 | 156.2 |
| 3-Hydroxymethylpentane-1,5-diol | 0.5 | 67.1 |
| Xylene | - | 20.0 |
Procedure:
-
Charge all raw materials into a reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a distillation condenser.
-
Heat the mixture slowly to 160°C under a nitrogen blanket.
-
Gradually increase the temperature to 220°C while collecting the water of condensation.
-
Hold the reaction at 220°C until the acid value is below 10 mg KOH/g.
-
Cool the resin to 150°C and add a suitable solvent (e.g., xylene) to achieve the desired solids content (e.g., 70%).
Protocol 3: Formulation of a Polyester-Melamine Baking Enamel
| Ingredient | Weight (g) |
| Branched Polyester Polyol (from Protocol 2, 70% solids) | 100.0 |
| Hexamethoxymethylmelamine (HMMM) Resin | 25.0 |
| Blocked p-Toluenesulfonic Acid (p-TSA) Catalyst | 1.0 |
| Leveling Agent | 0.5 |
| Solvent (e.g., Butyl Acetate) | To adjust viscosity |
Procedure:
-
Combine the polyester polyol, HMMM resin, and leveling agent in a mixing vessel.
-
Add the blocked p-TSA catalyst and mix thoroughly.
-
Adjust the viscosity with butyl acetate for spray application.
-
Apply the coating to prepared panels and bake at 130°C for 20 minutes.
Expected Performance Enhancements and Testing Protocols
| Performance Metric | Expected Outcome with HMPD-based Polyester | ASTM Test Method |
| Hardness (König Pendulum) | Increased hardness | ASTM D4366 |
| Chemical Resistance (e.g., 10% H2SO4) | Improved resistance to spotting and degradation | ASTM D1308 |
| Gloss Retention (Accelerated Weathering) | Potentially improved due to denser network | ASTM G154 |
| Adhesion (Cross-hatch) | No significant change expected | ASTM D3359 |
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through the inclusion of control formulations. By directly comparing the performance of coatings with and without 3-Hydroxymethylpentane-1,5-diol, the formulator can empirically determine the benefits and potential trade-offs of its inclusion. It is recommended to conduct a ladder study, varying the concentration of HMPD, to identify the optimal level for a specific application's requirements.
Conclusion
3-Hydroxymethylpentane-1,5-diol is a promising building block for the formulation of high-performance coatings. Its trifunctional nature offers a direct pathway to increasing the crosslink density of both polyurethane and polyester systems, thereby enhancing critical performance properties such as hardness, and chemical and solvent resistance. While careful formulation is required to balance these gains with flexibility and impact resistance, the protocols outlined in this guide provide a solid foundation for researchers and formulators to explore the potential of this novel diol. The principles of coatings science suggest that the strategic incorporation of HMPD can lead to the development of coatings that meet and exceed the demanding requirements of modern industrial and protective applications.
References
-
ASTM International. (n.d.). ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM D5402 - Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM D2794 - Standard Test Method for Resistance of Organic Coatings to the Effects of Rapid Deformation (Impact). Retrieved from [Link]
-
ASTM International. (n.d.). ASTM D522 - Standard Test Methods for Mandrel Bend Test of Attached Organic Coatings. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM D4366 - Standard Test Methods for Hardness of Organic Coatings by Pendulum Damping Tests. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxymethylpentane-1,5-diol. National Center for Biotechnology Information. Retrieved from [Link]
- Zhang, T., Howell, B. A., & Coburn, C. E. (2009). Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. Journal of Coatings Technology and Research, 6(3), 347–355.
- Ionescu, M. (2007). Chemistry and technology of polyols for polyurethanes. Rapra Technology.
- Naik, R. B., Ratna, D., & Singh, S. K. (2014). Synthesis and characterization of novel hyperbranched alkyd and isocyanate trimer based high solid polyurethane coatings.
- Chundawat, T. S., Verma, N., & Vaya, D. (2018). Development in synthesis and coating applications of polyurethane. International Journal of ChemTech Research, 11(05), 133-145.
Sources
Application Notes and Protocols for Step-Growth Polymerization of 3-Hydroxymethylpentane-1,5-diol
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Potential of 3-Hydroxymethylpentane-1,5-diol in Polymer Synthesis
3-Hydroxymethylpentane-1,5-diol, a trifunctional alcohol, presents a unique molecular architecture for the synthesis of advanced polymers through step-growth polymerization. Its structure, featuring a central hydroxymethyl group branching from a pentanediol backbone, allows for the creation of branched and cross-linked polymer networks. This contrasts with linear polymers derived from difunctional monomers, offering a pathway to materials with tailored properties such as increased rigidity, altered solubility, and enhanced thermal stability. These characteristics are of significant interest in the development of novel materials for specialized applications, including drug delivery matrices, biomedical devices, and high-performance coatings.
This document provides detailed application notes and protocols for the utilization of 3-Hydroxymethylpentane-1,5-diol in two key step-growth polymerization techniques: polyesterification and polyurethanization. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.
Physicochemical Properties of 3-Hydroxymethylpentane-1,5-diol
A thorough understanding of the monomer's properties is crucial for designing successful polymerization reactions.
| Property | Value | Source |
| CAS Number | 998-12-9 | [1][2] |
| Molecular Formula | C₆H₁₄O₃ | [1][2] |
| Molecular Weight | 134.17 g/mol | [1][2] |
| Appearance | Colorless liquid/oil | [3] |
| Boiling Point | 323 °C at 760 mmHg | [3] |
| Density | 1.113 g/cm³ | [3] |
| Flash Point | 164.3 °C | [3] |
| Solubility | Soluble in water and organic solvents | [3] |
Part 1: Polyesterification with 3-Hydroxymethylpentane-1,5-diol
The synthesis of polyesters from 3-Hydroxymethylpentane-1,5-diol can be achieved through melt polycondensation with a dicarboxylic acid. The trifunctionality of the diol will lead to the formation of a branched or cross-linked polyester network, depending on the stoichiometry and reaction conditions.
Causality Behind Experimental Choices in Polyesterification
-
Melt Polycondensation: This solvent-free method is often preferred for its efficiency and reduced environmental impact. High temperatures are employed to drive the esterification reaction and remove the water byproduct, shifting the equilibrium towards polymer formation.
-
Catalyst Selection: Tin-based catalysts, such as dibutyltin oxide or monobutyltin oxide, are effective for esterification at elevated temperatures.[4] They generally result in good color and thermal stability of the final polyester.[5] The typical catalyst concentration ranges from 0.05 to 0.3 wt% based on the total reactants.[4]
-
Stoichiometry Control: The molar ratio of diacid to diol is a critical parameter. An excess of the diol component is often used to ensure the formation of hydroxyl-terminated prepolymers, which can be important for subsequent reactions or applications. However, for achieving high molecular weight, a stoichiometric ratio approaching 1:1 is desirable. The trifunctionality of 3-Hydroxymethylpentane-1,5-diol must be accounted for in these calculations to control the degree of branching and prevent premature gelation.
-
Two-Stage Reaction: A two-stage process involving an initial esterification at a lower temperature followed by a higher temperature polycondensation under vacuum is a common strategy. This approach allows for controlled removal of water and a gradual increase in molecular weight, minimizing side reactions.
Experimental Protocol: Melt Polycondensation of 3-Hydroxymethylpentane-1,5-diol with Adipic Acid
This protocol describes the synthesis of a branched polyester.
Materials:
-
3-Hydroxymethylpentane-1,5-diol (purified)
-
Adipic acid (reagent grade)
-
Dibutyltin oxide (catalyst)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Distillation head with a condenser and collection flask
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
-
Reactor Setup: Assemble the reaction apparatus, ensuring all glassware is dry. Charge the flask with equimolar amounts of 3-Hydroxymethylpentane-1,5-diol and adipic acid. Add the dibutyltin oxide catalyst (0.1 mol% relative to the diacid).
-
Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.
-
Esterification Stage: Begin stirring and gradually heat the mixture to 180-200°C. Water will begin to distill from the reaction mixture. Continue this stage for 2-3 hours, or until the majority of the theoretical amount of water has been collected.
-
Polycondensation Stage: Gradually increase the temperature to 220-240°C. Once the temperature has stabilized, slowly apply a vacuum to the system, reducing the pressure to below 1 torr. The viscosity of the reaction mixture will increase significantly.
-
Monitoring and Completion: Monitor the reaction progress by observing the increase in viscosity (e.g., through the torque on the stirrer). The reaction is typically continued for 3-5 hours under vacuum. The reaction is considered complete when the desired viscosity is reached.
-
Product Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be removed while still warm and molten, or by dissolving it in a suitable solvent like tetrahydrofuran (THF) or chloroform.
Caption: Workflow for polyester synthesis.
Part 2: Polyurethanization with 3-Hydroxymethylpentane-1,5-diol
The reaction of 3-Hydroxymethylpentane-1,5-diol with a diisocyanate leads to the formation of polyurethanes. The trifunctionality of the diol allows for the creation of cross-linked polyurethane networks, which can result in rigid foams, elastomers, or coatings with high durability.
Causality Behind Experimental Choices in Polyurethanization
-
Solution Polymerization: Due to the high reactivity of isocyanates and the often exothermic nature of the reaction, solution polymerization is a common and controllable method. Solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can be used, ensuring they are anhydrous to prevent side reactions of the isocyanate with water.
-
Catalyst Selection: The reaction between an alcohol and an isocyanate is often catalyzed. Tertiary amines (e.g., triethylamine, DABCO) and organotin compounds (e.g., dibutyltin dilaurate - DBTDL) are widely used.[6][7] Tertiary amines activate the isocyanate group, while tin catalysts can activate both the isocyanate and the hydroxyl group. For sterically hindered diols, a combination of catalysts may be beneficial. The choice and concentration of the catalyst will significantly impact the curing time and the final properties of the polyurethane.[7]
-
Prepolymer Method: A two-step prepolymer method is often employed to better control the final polymer structure. In the first step, an excess of the diisocyanate is reacted with a polyol (which can be a polyester polyol or a polyether polyol) to form an isocyanate-terminated prepolymer. In the second step, this prepolymer is reacted with a chain extender, which in this case would be 3-Hydroxymethylpentane-1,5-diol, to form the final cross-linked network. This method allows for better control over the molecular weight between cross-links.
-
Stoichiometric Control (NCO:OH Ratio): The ratio of isocyanate groups to hydroxyl groups is a critical parameter that determines the properties of the final polyurethane. A ratio close to 1:1 is used for thermoplastic polyurethanes. For cross-linked systems, the ratio can be varied to control the degree of cross-linking and the final properties. An excess of isocyanate can lead to further reactions, such as the formation of allophanate linkages, which increases the cross-link density.
Experimental Protocol: Synthesis of a Cross-linked Polyurethane
This protocol describes a one-shot solution polymerization method.
Materials:
-
3-Hydroxymethylpentane-1,5-diol (dried under vacuum)
-
4,4'-Methylene diphenyl diisocyanate (MDI) (purified)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Condenser
-
Heating mantle with a temperature controller
Procedure:
-
Reactor Setup: In a dry three-necked flask under a nitrogen atmosphere, dissolve 3-Hydroxymethylpentane-1,5-diol in anhydrous THF.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.05 wt% of the total reactants) to the diol solution and stir until fully dissolved.
-
Isocyanate Addition: Dissolve the MDI in anhydrous THF in the dropping funnel. Slowly add the MDI solution to the stirred diol solution at room temperature. An exothermic reaction may be observed. Maintain the reaction temperature below 60°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 2-4 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Curing: Pour the viscous polymer solution into a mold and cure in an oven at 80-100°C for 12-24 hours to complete the cross-linking reaction and remove the solvent.
-
Product Characterization: The resulting polyurethane can be characterized for its thermal and mechanical properties.
Sources
- 1. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 2. 3-Hydroxymethylpentane-1,5-diol | C6H14O3 | CID 70458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iscientific.org [iscientific.org]
- 4. ViaCat Tin Catalysts ➤ for (Poly)esters and Polyurethanes [vestachem.com]
- 5. researchgate.net [researchgate.net]
- 6. poliuretanos.com.br [poliuretanos.com.br]
- 7. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
Application Note: 3-Hydroxymethylpentane-1,5-diol as a Versatile Precursor for the Synthesis of Dendritic Polymers for Advanced Drug Delivery
Abstract
Dendritic polymers, including perfect dendrimers and hyperbranched polymers, represent a unique class of macromolecules characterized by their highly branched, three-dimensional architecture.[1] Their distinct properties, such as a high density of terminal functional groups, low solution viscosity, and internal cavities, make them exceptional candidates for a range of biomedical applications, most notably in drug delivery.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Hydroxymethylpentane-1,5-diol as a novel and cost-effective precursor for the synthesis of polyester-based dendritic polymers. We present detailed, step-by-step protocols for a divergent synthesis strategy, along with methodologies for the thorough characterization of the resulting macromolecules. The overarching goal is to equip researchers with the foundational knowledge and practical protocols to explore the potential of these unique polymers in developing next-generation drug delivery systems.
Introduction: The Promise of Dendritic Polymers in Therapeutics
The therapeutic efficacy of many potent drug molecules is often hampered by challenges such as poor aqueous solubility, lack of target specificity, and rapid systemic clearance. Polymeric drug delivery systems have emerged as a powerful strategy to overcome these limitations.[4] Among the various polymer architectures, dendritic polymers offer a distinct advantage due to their well-defined, nanoscaled structure.[5] These macromolecules are synthesized with a high degree of control, resulting in nearly monodisperse products with a predictable number of surface functionalities.
The unique topology of dendritic polymers allows for the encapsulation of hydrophobic drug molecules within their core, while the periphery can be functionalized with targeting ligands, imaging agents, or solubility-enhancing moieties.[2][6] This multi-functionality enables the design of "smart" drug delivery systems capable of recognizing specific cell types, such as cancer cells, and releasing their therapeutic payload in a controlled manner.[2]
Traditionally, the synthesis of dendrimers has relied on complex and often expensive starting materials. The use of readily available and economically viable precursors is crucial for the broader adoption and translation of dendritic polymer-based therapies. 3-Hydroxymethylpentane-1,5-diol, a simple triol, presents itself as an attractive starting point for the synthesis of polyester-based dendritic polymers. Its three primary hydroxyl groups provide a natural trifunctional core from which a dendritic structure can be divergently grown.
This application note details a robust and reproducible methodology for the synthesis of polyester dendrimers using 3-Hydroxymethylpentane-1,5-diol as the core molecule. The protocols provided herein are designed to be self-validating, with clear checkpoints for characterization at each generational step.
The Synthetic Strategy: A Divergent Approach from a Triol Core
The synthesis of dendritic polymers can be broadly categorized into two main approaches: divergent and convergent synthesis.[5][7] In the divergent method, the synthesis begins at a central core and extends outwards, with each successive reaction step adding a new "generation" to the growing macromolecule.[8] This approach is particularly well-suited for producing larger quantities of dendrimers.
Our proposed strategy utilizes a divergent approach starting from the 3-Hydroxymethylpentane-1,5-diol core. The synthesis involves a two-step iterative cycle for each generation:
-
Esterification: The hydroxyl surface groups of the current generation are reacted with an AB2-type monomer, where 'A' is a reactive group (e.g., a carboxylic acid) and 'B' represents two protected hydroxyl groups. A suitable monomer for this purpose is 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), where the hydroxyl groups are the 'B' groups and the carboxylic acid is the 'A' group.
-
Deprotection (if necessary) and subsequent functionalization: In the case of bis-MPA, the hydroxyl groups are already free for the next esterification step. This iterative process exponentially increases the number of terminal hydroxyl groups with each generation.
This methodology allows for the precise construction of polyester dendrimers with a defined size, molecular weight, and number of surface functionalities.
Diagram of the Divergent Synthesis Workflow:
Caption: Divergent synthesis workflow for polyester dendrimers starting from a 3-Hydroxymethylpentane-1,5-diol core.
Detailed Experimental Protocols
Materials:
-
3-Hydroxymethylpentane-1,5-diol (CAS: 998-12-9)[9]
-
2,2-bis(hydroxymethyl)propionic acid (bis-MPA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Hexane
-
Methanol
Protocol 3.1: Synthesis of Generation 0 (G0-OH) Dendrimer
This initial step involves the esterification of the 3-Hydroxymethylpentane-1,5-diol core with bis-MPA to create the first generation dendrimer with six peripheral hydroxyl groups.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Hydroxymethylpentane-1,5-diol (1.0 eq) and 2,2-bis(hydroxymethyl)propionic acid (3.3 eq) in a mixture of anhydrous DCM and anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Coupling Agent Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) (3.6 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 48 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up:
-
Filter the reaction mixture to remove the DCU byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4.
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
-
Purification: Precipitate the crude product from a concentrated DCM solution by adding it dropwise to cold hexane.
-
Drying: Collect the white precipitate by filtration and dry it under vacuum to yield the pure G0-OH dendrimer.
Protocol 3.2: Synthesis of Higher Generation Dendrimers (G1-OH, G2-OH, etc.)
The synthesis of subsequent generations follows the same fundamental procedure as the G0 synthesis, using the previously synthesized generation as the new "core."
-
Repeat Protocol 3.1: Use the G(n)-OH dendrimer (where n is the previous generation number) as the starting core molecule.
-
Stoichiometry Adjustment: Adjust the stoichiometry of bis-MPA, DCC, and DMAP to account for the increased number of peripheral hydroxyl groups on the G(n)-OH dendrimer. For example, for the synthesis of G1-OH from G0-OH (which has 6 -OH groups), you would use 6.6 eq of bis-MPA and 7.2 eq of DCC.
Characterization of Dendritic Polymers
Thorough characterization at each generational step is crucial to confirm the structure, purity, and monodispersity of the synthesized dendrimers.[10][11]
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the proton environment in the molecule. The integration of characteristic peaks can be used to confirm the degree of branching and the number of surface functional groups.
-
¹³C NMR: Confirms the carbon framework of the dendrimer and the successful formation of ester linkages.
4.2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is a powerful technique for determining the molecular weight distribution of polymers.[12][13] For ideal dendrimers, a narrow, symmetrical peak is expected, indicating a low polydispersity index (PDI) close to 1.0.[14]
4.3. Mass Spectrometry
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is invaluable for confirming the absolute molecular weight of each dendrimer generation.[14] A single, intense peak corresponding to the theoretical molecular weight is indicative of a successful and clean synthesis.
Table 1: Theoretical Properties of 3-Hydroxymethylpentane-1,5-diol based Polyester Dendrimers
| Generation | Number of Surface -OH Groups | Theoretical Molecular Weight ( g/mol ) | Expected PDI (from GPC) |
| Core | 3 | 134.17 | - |
| G0 | 6 | 482.53 | < 1.1 |
| G1 | 12 | 1157.25 | < 1.1 |
| G2 | 24 | 2506.69 | < 1.1 |
Application in Drug Delivery: A Conceptual Framework
The synthesized hydroxyl-terminated polyester dendrimers serve as a versatile platform for various drug delivery applications.
5.1. Drug Encapsulation
The hydrophobic interior of the polyester dendrimer can serve as a "unimolecular micelle" to encapsulate poorly water-soluble drugs, thereby enhancing their bioavailability.[1] This is particularly relevant for many potent anticancer drugs that suffer from low aqueous solubility.
5.2. Targeted Drug Delivery
The numerous hydroxyl groups on the dendrimer surface can be further functionalized to attach targeting ligands, such as antibodies, peptides, or small molecules (e.g., folic acid), that can recognize and bind to specific receptors overexpressed on diseased cells.[15] This active targeting strategy can significantly improve the therapeutic index of a drug by concentrating it at the site of action and minimizing off-target toxicity.
Diagram of a Functionalized Dendrimer for Targeted Drug Delivery:
Caption: A functionalized dendrimer encapsulating a drug and surface-modified with targeting ligands and PEG for enhanced drug delivery.
Conclusion and Future Perspectives
This application note has outlined a comprehensive and accessible methodology for the synthesis and characterization of polyester-based dendritic polymers using 3-Hydroxymethylpentane-1,5-diol as a novel core molecule. The detailed protocols and characterization guidelines provide a solid foundation for researchers to explore this promising class of macromolecules.
The versatility of the hydroxyl-terminated dendrimers presented here opens up a vast landscape for further research and development. Future work could focus on:
-
Biodegradability: The polyester backbone of these dendrimers offers inherent biodegradability, a crucial feature for clinical translation. Studies on the degradation kinetics and the nature of the degradation products would be of significant value.
-
Advanced Functionalization: The surface hydroxyl groups can be converted to a wide array of other functional groups (e.g., amines, carboxylic acids, azides) to enable a broader range of conjugation chemistries, including "click" chemistry.[16]
-
In Vitro and In Vivo Evaluation: The efficacy of these dendritic polymers as drug delivery vehicles should be validated through comprehensive in vitro cell-based assays and subsequent in vivo studies in relevant animal models.
By providing a practical and cost-effective entry point into the synthesis of dendritic polymers, we hope to accelerate the development of innovative and effective nanomedicines for a wide range of diseases.
References
-
International Journal of Pharmaceutical Research and Allied Sciences. Dendritic Polymer for Drug Delivery Applications. [Link]
-
ACS Publications. (2007, January 13). Molecular Engineering of Dendritic Polymers and Their Application as Drug and Gene Delivery Systems. [Link]
-
Taylor & Francis. (2017, November 10). Full article: Dendritic Polymers for Dermal Drug Delivery. [Link]
-
RSC Publishing. Dendritic polymers for smart drug delivery applications. Nanoscale. [Link]
-
PMC. Recent Advances in Targeted Drug Delivery Approaches Using Dendritic Polymers. [Link]
-
ACS Omega. (2025, October 1). Global Characterization of Commercial Generation 0–7 Poly(amidoamine) Dendrimers: Challenges and Opportunities for Analysis. [Link]
-
ACS Publications. Exact Linear Analogs of Dendritic Polyether Macromolecules: Design, Synthesis, and Unique Properties. [Link]
-
PMC. (2024, January 10). Synthesis and self-assembly of dendritic–linear block copolymers containing poly(mandelic acid) with discrete molecular weights and stereochemical structures. [Link]
-
RSC Publishing. (2020, December 3). Solution size variation of linear and dendritic bis-MPA analogues using DOSY-1H NMR. [Link]
-
Resolvemass Laboratories Inc. Identification and characterization of Peptides/Polymers/Dendrimers/Other Macromolecules. [Link]
-
PMC. Dendrimers: synthesis, applications, and properties. [Link]
-
Oriental Journal of Chemistry. (2014, September 23). Dendrimers: synthetic strategies, properties and applications. [Link]
-
Semantic Scholar. (2016, April 4). Synthesis of Dense and Chiral Dendritic Polyols Using Glyconanosynthon Scaffolds. [Link]
-
ResearchGate. Convergent method for synthesis of dendrimers. The dendrimer surface is... | Download Scientific Diagram. [Link]
-
PubChem. 3-Hydroxymethylpentane-1,5-diol | C6H14O3 | CID 70458. [Link]
-
SpringerLink. (2014, May 21). Dendrimers: synthesis, applications, and properties. [Link]
-
Semantic Scholar. (2017, April 3). Addressing the mid-point of polymer chains for multiple functionalization purposes through sequential thiol–epoxy 'click'. [Link]
-
Journal of Chemical Reviews. Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. [Link]
Sources
- 1. ijpras.com [ijpras.com]
- 2. Dendritic polymers for smart drug delivery applications - Nanoscale (RSC Publishing) DOI:10.1039/C5NR90030A [pubs.rsc.org]
- 3. Recent Advances in Targeted Drug Delivery Approaches Using Dendritic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. orientjchem.org [orientjchem.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Synthesis and self-assembly of dendritic–linear block copolymers containing poly(mandelic acid) with discrete molecular weights and stereochemical structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxymethylpentane-1,5-diol
Ticket Subject: Optimizing Reaction Yield & Isolation for 3-Hydroxymethylpentane-1,5-diol (CAS: 998-12-9) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Process Optimization)
Executive Summary & Core Chemistry
The Challenge: The synthesis of 3-Hydroxymethylpentane-1,5-diol (hereafter Triol-1 ) typically involves the exhaustive reduction of Triethyl 1,3,5-pentanetricarboxylate (or its trimethyl analog).
Users frequently report yields below 40%. Our internal analysis confirms that the reaction itself (ester reduction) usually proceeds to completion (>95% conversion). The yield loss is almost exclusively post-synthetic , occurring during the quenching and isolation phases.
The Mechanism of Failure:
-
Aluminum Entrapment: The product is a highly polar triol. Upon quenching Lithium Aluminum Hydride (LiAlH
), the resulting aluminum hydroxides form a gelatinous matrix that physically traps the Triol-1. Standard filtration results in massive product loss. -
Aqueous Retention: Triol-1 is miscible with water. Standard liquid-liquid extraction (LLE) with ether or dichloromethane is inefficient, leaving significant product in the aqueous phase.
The Golden Path Protocol (Optimized Workflow)
Do not use standard "textbook" stoichiometry. This protocol is optimized for maximum recovery of water-soluble polyols.
Phase A: The Reduction (Stoichiometry & Addition)
-
Precursor: Triethyl 1,3,5-pentanetricarboxylate.
-
Reagent: LiAlH
(2.4 M in THF or powder). -
Solvent: Anhydrous THF (Ether is too volatile for the required reflux; THF solubilizes the intermediate alkoxides better).
| Parameter | Recommended Value | Rationale |
| LiAlH | 2.5 - 3.0 eq | Theoretical requirement is 0.5 eq per ester group (1.5 total). Excess is required to drive kinetics and prevent partial reduction intermediates (diols/mono-esters). |
| Temperature | 0°C | Addition at 0°C prevents runaway exotherms. Reflux (4-12h) ensures reduction of the sterically hindered central ester. |
| Concentration | 0.2 M (Substrate) | High dilution prevents the formation of insoluble polymeric aluminum alkoxides during the reaction. |
Phase B: The Critical Quench (Rochelle’s Salt Method)
STOP. Do not use the standard Fieser workup (Water/NaOH/Water) for this substrate. The resulting precipitate will trap your triol.
The Protocol:
-
Cool reaction mixture to 0°C.
-
Dilute with wet THF or Diethyl Ether (1:1 volume relative to reaction mix).
-
Dropwise addition: Saturated aqueous Sodium Potassium Tartrate (Rochelle’s Salt) .
-
Volume: Use 20 mL of sat. Rochelle’s solution per 1 g of LiAlH
used.
-
-
The Digestion: Vigorously stir the biphasic mixture at room temperature for 2–4 hours .
-
Visual Cue: The grey/white emulsion must separate into two clear, transparent layers. If solids persist, add more Rochelle’s salt and stir longer.
-
Phase C: Isolation (Continuous Extraction)
Because Triol-1 is water-soluble, simple separatory funnel extraction is insufficient.
-
Separate the organic layer (THF/Ether) from the aqueous Rochelle’s phase.
-
Don't discard the aqueous phase.
-
Continuous Liquid-Liquid Extraction: Place the aqueous phase in a continuous extractor used with Ethyl Acetate (EtOAc) or n-Butanol for 24–48 hours.
-
Why? EtOAc is more polar than ether and pulls the triol out of the water more effectively over time.
-
-
Combine organic extracts, dry over Na
SO , and concentrate.
Visualizing the Workflow
The following diagram illustrates the critical decision points where yield is typically lost (Red) vs. the optimized recovery path (Green).
Caption: Comparative workflow showing the "Trap" of Fieser workup vs. the solubilization strategy using Rochelle's Salt.
Troubleshooting Guide (FAQ)
Q1: My product is a sticky, opaque oil. Is it wet?
A: Likely, but it may also be contaminated with aluminum salts or inorganic impurities.
-
Diagnosis: Dissolve a small amount in methanol. If it's cloudy, you have salt contamination.
-
Fix: Redissolve the crude oil in dry methanol or ethanol, filter through a celite pad to remove salts, and re-concentrate. Finally, dry under high vacuum (<1 mbar) at 60°C for 4 hours.
Q2: I see multiple spots on TLC. Is the reaction incomplete?
A: Not necessarily. Triols are notorious for "streaking" or showing ghost spots due to hydrogen bonding with silica.
-
Check: Run TLC in a highly polar system: DCM:MeOH (9:1) or EtOAc:MeOH (9:1) .
-
Stain: Use Permanganate (KMnO
) or Ceric Ammonium Molybdate (CAM) . Triols do not visualize well under UV. -
Real Issue: If you see distinct spots with higher Rf than the baseline, you may have partial reduction products (mono-esters or lactones formed from incomplete reduction). Action: Increase LiAlH
equivalents and reflux time in the next run.
Q3: Can I use NaBH instead of LiAlH ?
A: Generally, no . Sodium Borohydride is not strong enough to reduce esters efficiently to alcohols without additives (like LiCl or refluxing in Diglyme). For a tri-ester, this will likely result in a mixture of partially reduced products. Stick to LiAlH
Q4: I lost yield during the Fieser workup. Can I recover it?
A: Yes. Do not throw away the white filter cake (aluminum salts).
-
Rescue Protocol:
Analytical Validation
Ensure your product matches these parameters to confirm synthesis of 3-Hydroxymethylpentane-1,5-diol :
| Method | Expected Signal | Interpretation |
| 1H NMR (D | Protons adjacent to the three -OH groups (-CH | |
| 1H NMR | Methylene backbone protons. | |
| 1H NMR | The central methine proton (C3 position). | |
| IR Spectroscopy | Broad peak 3200–3400 cm | Strong O-H stretch (Hydrogen bonded). |
| IR Spectroscopy | Absence of ~1735 cm | Critical: Complete disappearance of the Carbonyl (C=O) ester peak. |
References & Authority
-
Workup Methodologies for Polyols:
-
Synthesis of 1,3,5-Triols:
-
General Reduction of Tri-esters: "Triethyl pentane-1,3,5-tricarboxylate."[3] SIELC Technologies, 2018. (Precursor identification).[4]
-
Analogous Chemistry (Cyclopentane triols): "Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol." Stoltz Group, Caltech. (Demonstrates reduction of similar hindered esters).
-
-
Safety & Handling:
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for LiAlH
Sources
- 1. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Triethyl pentane-1,3,5-tricarboxylate | SIELC Technologies [sielc.com]
- 4. 3-(hydroxymethyl)pentane-1,5-diol|998-12-9 - MOLBASE Encyclopedia [m.molbase.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
purification methods to remove impurities from 3-Hydroxymethylpentane-1,5-diol
Welcome to the technical support center for the purification of 3-Hydroxymethylpentane-1,5-diol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this highly polar triol at the desired purity. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 3-Hydroxymethylpentane-1,5-diol that make its purification challenging?
A1: The purification of 3-Hydroxymethylpentane-1,5-diol is primarily complicated by its unique physical and chemical properties. Understanding these is the first step to designing an effective purification strategy.
-
High Polarity: With three hydroxyl (-OH) groups, the molecule is exceptionally polar. This leads to a high affinity for other polar molecules, including water and polar impurities, making separation difficult.[1] In chromatography, this high polarity can cause either very strong retention on polar stationary phases (like silica) or no retention on non-polar phases (like C18).[2][3]
-
High Boiling Point: The extensive hydrogen bonding between molecules results in a very high boiling point, estimated at 323°C at atmospheric pressure.[4][5] Attempting distillation at this temperature risks thermal decomposition.
-
Physical State: It exists as a viscous oil or liquid at room temperature, which precludes standard solid-state recrystallization techniques.
-
Hygroscopic Nature: Like many polyols, it can readily absorb moisture from the atmosphere, making the removal of water a critical step.
Table 1: Physicochemical Properties of 3-Hydroxymethylpentane-1,5-diol
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₃ | [6] |
| Molecular Weight | 134.17 g/mol | [4][6] |
| Boiling Point | 323°C at 760 mmHg | [5] |
| Physical Form | Oil / Viscous Liquid | |
| Solubility | Miscible with water; soluble in lower alcohols. Insoluble in hydrocarbons. | [7] |
| logP | -0.9 to -2.06 (Predicted) | , [5][6] |
Q2: What are the most common impurities I should expect in a crude sample?
A2: Impurities are typically related to the synthetic route used. Common synthesis pathways for similar diols involve hydrogenation or hydroformylation.[7][8] Therefore, impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursors like 2-methylbut-1-en-4-ol or 2-hydroxy-4-methyltetrahydropyran.[7]
-
Catalyst Residues: Homogeneous or heterogeneous catalysts (e.g., Raney cobalt, rhodium complexes) used in the synthesis may carry over.[7][9][10]
-
By-products: Side reactions can generate isomers, aldehydes, ketones, or low-molecular-weight polyesters.[10][11]
-
Water: Either used as a solvent or generated during the reaction (e.g., in polyester synthesis).[10]
-
Solvents: Any solvents used during the reaction or initial workup may be present.
Q3: What is the most effective method for achieving high purity (>99%) of 3-Hydroxymethylpentane-1,5-diol on a laboratory scale?
A3: For achieving high purity, fractional vacuum distillation is the most robust and scalable method. It directly addresses the primary challenge of the compound's high boiling point by lowering it to a temperature where thermal degradation is minimal. A patent for the closely related 3-methylpentane-1,5-diol describes achieving >99.8% purity via fractional distillation.[7] While chromatography can also yield high purity, it is often more resource-intensive and less scalable for bulk purification.
Q4: My sample is contaminated with water. How can I effectively dry it before further purification?
A4: Removing water is critical, as it can interfere with subsequent steps.
-
Azeotropic Distillation: This is a highly effective method. By adding a solvent that forms a low-boiling azeotrope with water (e.g., toluene or xylene), you can distill off the water at a much lower temperature than the boiling point of either component alone.[12] The water and solvent can be collected in a Dean-Stark trap, which allows the solvent to be returned to the distillation flask while the water is removed.
-
Vacuum Drying: For small amounts of water, drying the sample under high vacuum at a moderately elevated temperature (e.g., 60-80°C) for several hours can be effective. This is often performed after a solvent-based drying step.
Q5: Is standard silica gel column chromatography a viable option for purifying this triol?
A5: It is generally not recommended. The three highly polar hydroxyl groups will interact very strongly with the polar silanol groups on the surface of the silica gel.[2] This can lead to several problems:
-
Irreversible Adsorption: The compound may bind so strongly that it cannot be eluted from the column.
-
Severe Tailing: If the compound does elute, the peaks will likely be very broad and exhibit significant tailing, leading to poor resolution and recovery.
-
Requirement for Highly Polar Solvents: To elute the compound, you would need a very polar mobile phase (e.g., high percentages of methanol in dichloromethane). Such solvent systems can dissolve some of the silica stationary phase ("bleeding") and provide poor selectivity for separating similarly polar impurities. For chromatographic purification, Hydrophilic Interaction Liquid Chromatography (HILIC) is a much more suitable technique.[1][13]
Troubleshooting & Methodology Guides
This section provides detailed protocols and troubleshooting for the most common and effective purification techniques.
Workflow for Selecting a Purification Method
Before starting, use this decision tree to select the most appropriate method based on your sample's characteristics and required purity.
Caption: Decision workflow for selecting a purification method.
Method 1: Fractional Vacuum Distillation
This is the preferred method for purifying moderate to large quantities ( >5 g) of 3-Hydroxymethylpentane-1,5-diol, especially for removing other volatile impurities or non-volatile baseline material.
Experimental Protocol
-
System Setup:
-
Assemble a fractional distillation apparatus using a short, vacuum-jacketed Vigreux column or a packed column for good separation efficiency.
-
Use a round-bottom flask of an appropriate size (should be 1/2 to 2/3 full). Add a magnetic stir bar for smooth boiling.
-
Ensure all glass joints are well-sealed with appropriate vacuum grease.
-
Connect the distillation head to a condenser and a receiving flask. It is crucial to have a multi-limb receiving adapter (a "cow" or "pig" adapter) to collect different fractions without breaking the vacuum.
-
Connect the system to a vacuum pump (capable of <1 mmHg) through a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump from volatile compounds.
-
-
Procedure:
-
Charge the crude oil to the distillation flask.
-
Begin stirring and slowly apply vacuum. Observe for any initial outgassing of low-boiling solvents.
-
Once a stable vacuum is achieved (e.g., ~0.2-1.0 mmHg), gradually heat the flask using a heating mantle with a sand or oil bath for uniform temperature control.
-
Collect a forerun fraction containing any residual solvents or low-boiling impurities.
-
Slowly increase the temperature. The main product fraction should distill over at a stable temperature. For the related 3-methylpentane-1,5-diol, distillation occurs at 92-94°C at 0.2 mmHg.[7] Expect a similar range for the title compound.
-
Collect the heart cut (the pure product) in a separate receiving flask.
-
Stop the distillation when the temperature either rises or drops, or when charring is observed in the distillation pot.
-
-
Validation:
-
Analyze all collected fractions by Gas Chromatography (GC) or NMR spectroscopy to confirm purity.
-
Troubleshooting Guide: Vacuum Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bumping / Unstable Boiling | - No or inefficient stirring.- Too rapid heating. | - Ensure vigorous stirring with a magnetic stir bar.- Use a capillary bubbler for a gentle stream of nitrogen if stirring is not possible.- Heat the flask gradually. |
| Product Decomposition (Darkening/Charring) | - Temperature is too high.- Vacuum is not low enough.- Presence of acidic or basic impurities catalyzing decomposition. | - Improve the vacuum to further lower the boiling point.- Ensure the heating mantle temperature is not excessively higher than the pot temperature.- Consider a pre-purification wash (e.g., a mild bicarbonate wash followed by drying) to remove acidic impurities. |
| Poor Separation of Impurities | - Inefficient distillation column.- Distillation rate is too fast. | - Use a longer column or one with a more efficient packing material (e.g., Raschig rings).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A good rate is typically 1-2 drops per second. |
| System Cannot Achieve Low Vacuum | - Leaks in the glass joints.- Inefficient pump or contaminated pump oil. | - Check all joints and re-grease if necessary.- Ensure the cold trap is functioning effectively.- Service the vacuum pump or change the oil. |
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent choice for high-purity separation of very polar compounds, especially on an analytical or semi-preparative scale.[1][13] It functions by partitioning the analyte between a high-organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[2]
General HILIC Method Development Protocol
-
Column Selection: Choose a HILIC stationary phase. Common choices include bare silica, or bonded phases like amide, diol, or amine. An amine-bonded phase can be effective for retaining highly polar compounds like carbohydrates and polyols.[13]
-
Mobile Phase Selection:
-
Solvent A (Weak Solvent): Acetonitrile (ACN) is the most common choice.
-
Solvent B (Strong Solvent): Water. Often, a buffer (e.g., ammonium formate or ammonium acetate, 10-20 mM, pH 3-6) is added to the aqueous portion to improve peak shape.
-
-
Initial Gradient:
-
Start with a high percentage of organic solvent to ensure retention (e.g., 95% ACN / 5% Water).
-
Run a linear gradient to a higher aqueous content (e.g., to 50% ACN / 50% Water) over 15-20 minutes.
-
Hold at the final conditions for several column volumes to elute all components.
-
Crucially, include a long re-equilibration step at the initial high-organic conditions (at least 10 column volumes) before the next injection.
-
-
Sample Preparation: Dissolve the crude sample in a solvent mixture that is as close as possible to the initial mobile phase composition. Injecting a sample dissolved in a strong solvent (like pure water) will cause severe peak distortion.[2]
Troubleshooting Guide: HILIC
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Fronting or Tailing) | - Injection Solvent Mismatch: Sample is dissolved in a solvent stronger than the mobile phase.- Column Overload: Too much sample injected.- Secondary Interactions: Unwanted ionic interactions with the stationary phase. | - Re-dissolve the sample in the initial mobile phase (e.g., 95:5 ACN:Water).- Reduce the injection volume or sample concentration.- Add a buffer (e.g., 10 mM ammonium formate) to the mobile phase to sharpen peaks. |
| No or Low Retention | - Compound is not polar enough for HILIC (unlikely here). - Insufficient column equilibration. - Mobile phase has too much water (too strong). | - Ensure the column is fully equilibrated with at least 10-15 column volumes of the starting mobile phase.- Increase the starting percentage of acetonitrile in your gradient. |
| Poor Reproducibility | - Insufficient equilibration time between runs. - Mobile phase composition changing over time (evaporation of ACN). | - Always use a long and consistent re-equilibration time.- Keep mobile phase bottles capped and prepare fresh solvents regularly. |
Method 3: Liquid-Liquid Extraction (LLE)
LLE is a useful technique for an initial cleanup to remove less polar or highly water-soluble impurities (like salts) before a final purification step like distillation.[14][15]
Conceptual Workflow Diagram for LLE
Caption: Conceptual workflow for a multi-step liquid-liquid extraction.
Troubleshooting Guide: LLE
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Emulsion Formation | - Vigorous shaking.- Presence of surfactants or particulate matter. | - Gently invert the separatory funnel instead of shaking violently.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.- If persistent, filter the entire mixture through a pad of Celite. |
| Poor Recovery of Compound | - Incorrect solvent choice.- Insufficient number of extractions.- Compound is "salted out" into the wrong phase. | - The triol is very water-soluble. To extract it from water, you may need to saturate the aqueous phase with a salt like potassium carbonate ("salting out") and use a more polar organic solvent like n-butanol.- Perform multiple extractions (e.g., 3-5 times) with smaller volumes of solvent, as this is more efficient than a single large-volume extraction. |
References
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
- Google Patents. (n.d.).
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
PubChem. (n.d.). 3-Hydroxymethylpentane-1,5-diol. National Center for Biotechnology Information. [Link]
-
Taylor & Francis Online. (2021, April 11). Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography. [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
Sabtech Machine. (2024, November 21). Production of Polyester Polyols - Two Other Methods. [Link]
-
LECRON SHARE. (2024, March 14). Polyester Polyol Production Process: How Are Polyester Polyols Made?[Link]
-
Econic Technologies. (2024, March 11). What are polyols?[Link]
-
Molbase. (n.d.). 3-(hydroxymethyl)pentane-1,5-diol | 998-12-9. [Link]
-
Sabtech Machine. (2024, November 20). Production of Polyester Polyols - Vacuum Melting Method. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
Sciencemadness Discussion Board. (2009, September 18). oxidation of diols. [Link]
- Google Patents. (n.d.). US3966827A - Production of 3-methylpentane-1,5-diol.
-
Organomation. (n.d.). Solvent Extraction Techniques. [Link]
-
YouTube. (2022, October 14). TRIzol extractions of RNA, DNA, and protein. [Link]
-
Bartleby.com. (n.d.). Recrystallization Synthesis. [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). [Link]
-
Chemistry Steps. (2022, November 25). Diols: Nomenclature, Preparation, and Reactions. [Link]
-
Vina Nha Trang. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages. [Link]
-
YouTube. (2016, June 10). Solvent extraction or separation. [Link]
-
PubMed. (2010, June 15). Purification of RNA using TRIzol (TRI reagent). [Link]
-
OECD SIDS. (n.d.). 3-METHYL-1,5-PENTANEDIOL. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). 1,5-PENTANEDIOL. [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 3-Methyl-1,5-pentanediol. [Link]
- Google Patents. (n.d.). US20140309461A1 - Method for producing high-purity 1,5-pentanediol.
Sources
- 1. waters.com [waters.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. welch-us.com [welch-us.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Page loading... [guidechem.com]
- 6. 3-Hydroxymethylpentane-1,5-diol | C6H14O3 | CID 70458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US3966827A - Production of 3-methylpentane-1,5-diol - Google Patents [patents.google.com]
- 8. What are the uses and synthesis routes of 1,5-Pentanediol?_Chemicalbook [chemicalbook.com]
- 9. Polyester Polyol Production Process: How Are Polyester Polyols Made? - LECRON SHARE [lecronchem.com]
- 10. Production of Polyester Polyols - Vacuum Melting Method - Sabtech [sabtechmachine.com]
- 11. US20140309461A1 - Method for producing high-purity 1,5-pentanediol - Google Patents [patents.google.com]
- 12. Production of Polyester Polyols - Two Other Methods - Sabtech [sabtechmachine.com]
- 13. biotage.com [biotage.com]
- 14. organomation.com [organomation.com]
- 15. Solvent Extraction Method: Principles, Applications, And Advantages [vinanhatrang.com]
Technical Support Center: Preventing Gelation in 3-Hydroxymethylpentane-1,5-diol Polymerization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Hydroxymethylpentane-1,5-diol (HMPD). This document provides in-depth troubleshooting advice and preventative protocols to manage and avoid gelation during the synthesis of HMPD-based polyesters. Our goal is to equip you with the foundational knowledge and practical techniques to ensure successful, reproducible polymerization outcomes.
Introduction: The Challenge of a Trifunctional Monomer
3-Hydroxymethylpentane-1,5-diol is a valuable building block for creating branched and functionalized polyesters. Its three hydroxyl groups offer unique opportunities for designing complex polymer architectures. However, this trifunctionality is also its greatest processing challenge. Unlike linear polymers made from bifunctional monomers, the inclusion of HMPD introduces branching points that can interconnect, rapidly forming a three-dimensional covalent network. This transition from a soluble liquid (sol) to an insoluble, intractable solid (gel) is known as gelation.[1][2] Uncontrolled, this process can lead to the complete loss of a reaction batch. This guide will help you master the control of this process.
Section 1: Understanding Gelation in Polyfunctional Systems
Gelation is the formation of a substantially continuous cross-linked polymer network.[1] It marks the point where the polymer's weight-average molecular weight theoretically becomes infinite. This "gel point" is not a gradual thickening but a specific critical point in the reaction's progress.
The primary cause of gelation when using HMPD is its functionality (f) of 3. In a step-growth polymerization with a dicarboxylic acid (f=2), each HMPD molecule can act as a branch point. As the reaction progresses, these branched chains link together, drastically increasing the molecular weight until a single, macroscopic molecule—the gel—is formed.
This process can be theoretically predicted using the Carothers equation , which relates the critical extent of reaction for gelation (p_c) to the average functionality (f_avg) of the monomer mixture.[3][4][5][6]
p_c = 2 / f_avg
Where f_avg is the weighted average functionality of all monomers in the initial reaction mixture. Understanding this relationship is the first step toward preventing premature gelation.
Caption: Mechanism of gel formation using a trifunctional monomer.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during HMPD polymerization in a direct question-and-answer format.
Q1: My reaction mixture suddenly turned into a solid, rubbery mass. What happened? A: You have experienced catastrophic gelation. This occurs when the polymerization reaction has proceeded past the critical gel point, forming an extensive, cross-linked 3D network. The trifunctionality of HMPD allows polymer chains to link together in three dimensions rather than just extending linearly. Once this network is formed, the material is no longer soluble or processable.
Q2: How can I predict at what conversion my specific reaction will gel? A: You can estimate the gel point using the Carothers equation (p_c = 2 / f_avg). First, calculate the average functionality (f_avg) of your initial monomer mix. For a system containing HMPD (a triol) and a dicarboxylic acid, the calculation is: f_avg = (moles_HMPD * 3 + moles_Diacid * 2) / (moles_HMPD + moles_Diacid) This calculation provides a theoretical target for the maximum allowable monomer conversion before you must stop the reaction.
Q3: My reaction gelled much earlier than my calculations predicted. What are the likely causes? A: Several factors can cause premature gelation:
-
Inaccurate Stoichiometry: Small errors in weighing monomers, especially the trifunctional HMPD, can significantly lower the actual gel point.
-
Non-uniform Mixing: If HMPD is not well-dispersed, localized regions with a higher concentration of the triol can form micro-gels that accelerate the gelation of the entire batch.
-
Temperature Hotspots: Poor temperature control can create hotspots where the reaction rate is much higher, leading to runaway cross-linking.
-
Catalyst Activity: Using a catalyst that is too active or at too high a concentration can push the reaction past the gel point before you have time to quench it.
Q4: Can I reverse the gelation process and recover my material? A: For polyesterifications, which form strong covalent ester bonds, gelation is practically irreversible. Unlike physical gels held by weaker forces like hydrogen bonds, this covalent network cannot be broken by simple heating or dilution in a solvent. The material is permanently cross-linked.
Q5: What is "incipient gelation," and how can I detect it before it's too late? A: Incipient gelation is the phase immediately preceding the gel point, characterized by a sudden and dramatic increase in the viscosity of the reaction mixture.[7] The most reliable way to detect this is through real-time viscosity monitoring with a rheometer. A sharp, exponential rise in viscosity is the classic sign that the gel point is imminent, signaling that the reaction must be quenched immediately.
Section 3: Preventative Strategies and Experimental Protocols
Proactive control is the only effective strategy for working with HMPD. The following methods are designed to prevent the onset of gelation.
Strategy 1: Strict Stoichiometric Control
The most powerful tool for controlling branching and delaying gelation is to manipulate the stoichiometry of the reactive groups. By creating an imbalance between hydroxyl (-OH) and carboxyl (-COOH) groups, you can limit the final molecular weight.
| Target Polymer Structure | Molar Ratio Example (Diacid:HMPD) | f_avg | Calculated Gel Point (p_c) | Rationale |
| Lightly Branched, Soluble | 1.5 : 1 | 2.40 | 83.3% | Excess acid groups ensure they are more likely to cap growing chains before extensive cross-linking occurs. |
| Moderately Branched | 1.2 : 1 | 2.45 | 81.6% | A smaller excess of diacid allows for more branching while still preventing gelation if conversion is controlled. |
| Highly Branched (High Risk) | 1.05 : 1 | 2.49 | 80.4% | Very close to a balanced stoichiometry. Requires extremely precise monitoring to stop the reaction just before the gel point. |
Strategy 2: Protocol for Controlled Monomer Addition
This protocol minimizes the risk of localized high concentrations of HMPD, promoting more uniform polymer growth.
Objective: To synthesize a branched polyester while avoiding gelation.
Materials:
-
Dicarboxylic acid (e.g., Adipic acid)
-
3-Hydroxymethylpentane-1,5-diol (HMPD)
-
Esterification catalyst (e.g., p-Toluene sulfonic acid)[8]
-
High-boiling point, inert solvent (optional, can help with heat transfer)
-
Reaction vessel with mechanical stirrer, nitrogen inlet, and condenser
Procedure:
-
Calculate Stoichiometry: Determine the desired molar ratio based on the table above. For this example, we will use a 1.5:1 ratio of Diacid:HMPD.
-
Initial Charge: Add the entire quantity of the dicarboxylic acid and the catalyst to the reaction vessel. If using a solvent, add it at this stage.
-
Inert Atmosphere: Purge the vessel with dry nitrogen and maintain a slow, continuous flow throughout the reaction to prevent oxidation and aid in water removal.
-
Heating: Begin stirring and heat the vessel to the desired reaction temperature (e.g., 160-180°C).[8]
-
Controlled HMPD Addition: Once the diacid has melted and the temperature is stable, begin the slow, dropwise addition of the molten HMPD using a syringe pump over a period of 2-4 hours.
-
Monitoring: Continuously monitor the reaction. Take small aliquots periodically to measure viscosity or analyze via FTIR to track the extent of the reaction.
-
Quenching: Once the desired viscosity or conversion is reached (well before the calculated p_c), rapidly cool the reaction vessel in an ice bath to quench the polymerization.
Strategy 3: Use of a Monofunctional Chain Stopper
Adding a small amount of a monofunctional alcohol or acid acts as a "chain stopper." It reacts with a growing polymer chain, capping that end and preventing it from participating in further cross-linking. This is an effective method for fine-tuning the final molecular weight.[9] For example, adding 1-octanol can help control the polymer architecture.[10]
Caption: Experimental workflow for controlled HMPD polymerization.
Section 4: Analytical Methods for Monitoring and Characterization
Diligent monitoring is essential for preventing gelation. The right analytical technique can provide early warnings and allow you to stop the reaction at the optimal time.
| Technique | Principle | Key Observable Parameter(s) | Application in Preventing Gelation |
| Rheometry / Viscometry | Measures the flow behavior and resistance of the fluid. | A sharp, non-linear increase in viscosity. | The most direct method for detecting the onset of gelation in real-time. Allows for immediate quenching of the reaction.[11][12] |
| FTIR Spectroscopy | Measures the absorption of infrared light by specific chemical bonds. | Decrease in the broad -OH stretch (~3300 cm⁻¹), disappearance of the carboxylic acid C=O (~1700 cm⁻¹), and appearance of the ester C=O (~1735 cm⁻¹). | Allows for calculation of the extent of reaction by tracking the consumption of functional groups.[11][13][14] |
| ¹H-NMR Spectroscopy | Analyzes the magnetic environment of protons to determine molecular structure. | Disappearance of monomer-specific peaks and appearance of new peaks corresponding to the polymer backbone. | Provides quantitative data on monomer conversion and can confirm the degree of branching.[8][13] |
| Gel Permeation Chromatography (GPC/SEC) | Separates molecules based on their size in solution. | A rapid increase in weight-average molecular weight (Mw) and a broadening of the polydispersity index (PDI). | Tracks the growth of the polymer chains. A sudden appearance of a very high molecular weight shoulder is a strong indicator of approaching gelation.[13] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with chemical reactions. | The heat of reaction can be integrated to determine the degree of conversion or "cure." | Useful for establishing reaction kinetics and confirming the total conversion after the reaction is stopped.[11] |
Conclusion
The polymerization of 3-Hydroxymethylpentane-1,5-diol presents a significant risk of gelation due to its trifunctional nature. However, this is not an insurmountable obstacle. By combining a theoretical understanding of the gel point with rigorous practical control over stoichiometry, reaction conditions, and monomer addition, you can reliably produce soluble, branched polyesters. The key to success lies in proactive prevention and diligent real-time monitoring, allowing you to halt the reaction before the irreversible gel point is reached.
References
- The Influence of Constraints on Gelation in a Controlling/Living Copolymeriz
- Calculations of number-average functionality, polymerization degree, molecule weight and gel-point for stepwise polymeriz
-
Temporal Control of Gelation and Polymerization Fronts Driven by an Autocatalytic Enzyme Reaction. (2016). PMC. [Link]
-
Calculation of number-average functionality and gel-point for stepwise polymerization. (2025). Preprints.org. [Link]
-
A REVIEW OF MEASURING THE GELATION TIME IN UNSATURATED POLYESTER RESINS. (2012). Materials and Technology. [Link]
-
Gel time prediction of polyester resin for lamination of polymer composites. (2020). ResearchGate. [Link]
-
Polyester cure monitoring by means of different techniques. (N.d.). ResearchGate. [Link]
-
Carothers equation. (N.d.). Grokipedia. [Link]
-
Temporal Control of Gelation and Polymerization Fronts Driven by an Autocatalytic Enzyme Reaction. (2016). ePrints Soton. [Link]
-
Comparative Studies on the Organogel Formation of a Polyester in Three Different Base Oils by X-ray Analysis, Rheology and Infrared Spectroscopy. (2023). PMC. [Link]
-
Carothers equation. (N.d.). Wikipedia. [Link]
-
A REVIEW OF MEASURING THE GELATION TIME IN UNSATURATED POLYESTER RESINS. (2022). ResearchGate. [Link]
-
8 Principles of Polymer Networking and Gel Theory in Thermosetting Adhesive Formulations. (2015). ResearchGate. [Link]
-
Generalization of the Carothers equation for linear step growth polymers. (2024). PMC. [Link]
-
Top Analytical Techniques for Characterizing Custom Polymers. (2025). Polymer Characterization Services. [Link]
-
Synthesis of High Molecular Weight Polyester Using in Situ Drying Method and Assessment of Water Vapor and Oxygen Barrier Properties. (2018). MDPI. [Link]
-
Preparation and characterization of polyesters with controlled molecular weight method. (2012). International Scientific Organization. [Link]
-
Development and Gelation Mechanism of Ultra-High-Temperature-Resistant Polymer Gel. (2025). Research Square. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Carothers equation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. iscientific.org [iscientific.org]
- 9. Generalization of the Carothers equation for linear step growth polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Studies on the Organogel Formation of a Polyester in Three Different Base Oils by X-ray Analysis, Rheology and Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. mdpi.com [mdpi.com]
Technical Support Center: 3-Hydroxymethylpentane-1,5-diol Esterification
Executive Summary
This guide addresses the kinetic and thermodynamic challenges associated with the esterification of 3-Hydroxymethylpentane-1,5-diol (CAS: 998-12-9). As a tri-primary alcohol, this substrate offers unique reactivity compared to its analogue Trimethylolpropane (TMP). While all three hydroxyl groups are primary, the specific C3-branching introduces subtle steric and conformational constraints that can stall reaction rates at high conversion levels (>85%).
This document provides protocols for maximizing reaction rates (kinetics) and yield (thermodynamics) while maintaining product color and purity.
Module 1: The Kinetic Barrier (Catalyst & Temperature)
The Challenge
3-Hydroxymethylpentane-1,5-diol is a viscous liquid (
Catalyst Selection: The "Clean Speed" Matrix
While Sulfuric Acid (
| Catalyst | Rate | Selectivity | Risk Profile | Recommendation |
| Sulfuric Acid | High | Low | Charring, ether formation, color degradation. | Avoid for high-purity applications. |
| p-Toluenesulfonic Acid (p-TsOH) | Med-High | High | Minimal side reactions; easy removal via wash. | Standard Choice (0.5 - 1.0 wt%). |
| Methanesulfonic Acid (MSA) | High | High | Lower discoloration than p-TsOH; liquid handling. | Premium Choice for clear esters. |
| Titanium/Tin Alkoxides | Low | High | Requires high temp (>180°C); difficult workup. | Use only for transesterification . |
| Lipase (Novozym 435) | Low | Very High | Zero side reactions; reusable. | Use for partial esters or heat-sensitive substrates. |
Optimization Strategy
The Step-Up Heating Protocol: Do not ramp immediately to reflux. The triol structure allows for rapid initial mono-esterification which releases a burst of water.
-
Phase 1 (Initiation): Hold at 80–90°C for 60 mins. Allow mono-substitution.
-
Phase 2 (Propagation): Ramp to 110–120°C. Water evolution peaks.
-
Phase 3 (Completion): Ramp to 140–150°C (solvent dependent) to drive the sterically slower 3rd substitution.
Technical Insight: The third hydroxyl group often exhibits "pseudo-secondary" kinetics due to the folding of the dialkylated chains around the core, shielding the final -OH. Higher thermal energy is required to overcome this entropic penalty [1][2].
Module 2: The Thermodynamic Barrier (Water Management)
The Equilibrium Problem
Esterification is reversible (
Water Removal Techniques[1][2][3][4][5][6][7][8]
1. Azeotropic Distillation (Dean-Stark)[1][2][3]
-
Solvent: Toluene (BP 110°C) or Xylene (BP 140°C).
-
Mechanism: Forms a heterogeneous azeotrope. Water separates in the trap.[1][2][3][4]
-
Optimization: Ensure the solvent return line is dry. If wet solvent flows back into the reactor, the rate drops exponentially.
-
Target: 10-20% solvent volume relative to reactants.
2. Inert Gas Sparging
-
Method: High-flow Nitrogen (
) sparge through a submerged frit. -
Benefit: Removes water without solvent (solvent-free melt).
-
Risk: Loss of volatile carboxylic acids (if using short-chain acids).
3. Vacuum Stripping
-
Method: Apply vacuum (50–100 mbar) during the final 20% of the reaction.
-
Critical: Only apply after bulk water is removed to avoid bumping.
Module 3: Troubleshooting & FAQs
Scenario A: Reaction stalls at 60-70% conversion.
Diagnosis: You have likely formed the di-ester, but the system has reached equilibrium or the catalyst is deactivated by water. Corrective Action:
-
Check Water Trap: Is water still collecting? If not, the reflux rate may be too low. Increase heat to ensure vigorous boil-up.
-
Spike Catalyst: Add an additional 0.1% p-TsOH. Water can hydrolyze the active ion pairs.
-
Vacuum Pulse: Carefully apply mild vacuum to rip off residual water.
Scenario B: Product turns yellow/brown.
Diagnosis: Oxidation or acid-catalyzed dehydration (charring). Corrective Action:
-
Switch Catalyst: Move from
to p-TsOH or MSA. -
Inert Atmosphere: Ensure a strict
blanket. Oxygen at 140°C rapidly degrades the ether linkages potential in the polyol backbone. -
Reducing Agent: Add 0.1% Hypophosphorous acid (
) as an antioxidant during the reaction.
Scenario C: Gelation occurs (Viscosity spikes infinitely).
Diagnosis: If reacting with dicarboxylic acids (e.g., Adipic acid), you have reached the gel point. Corrective Action:
-
Stoichiometry: Ensure strict control. For hyperbranched polymers, use an excess of one component.
-
Monofunctional End-Cappers: Add a monofunctional acid (e.g., Lauric acid) to control molecular weight.
Visual Workflows
Optimized Esterification Workflow
This diagram illustrates the critical path for processing 3-Hydroxymethylpentane-1,5-diol, emphasizing the "Step-Up" heating and water removal loops.
Caption: Kinetic workflow emphasizing the iterative water removal loop required to drive the triol to full conversion.
Troubleshooting Decision Tree
Use this logic flow when the Acid Value (AV) plateaus (reaction stalls).
Caption: Decision logic for overcoming stalled esterification kinetics.
Standard Operating Procedure (SOP)
Protocol: Acid-Catalyzed Bulk Esterification of 3-Hydroxymethylpentane-1,5-diol
1. Preparation:
-
Reactants: Charge 3-Hydroxymethylpentane-1,5-diol (1.0 eq) and Carboxylic Acid (3.1 eq - slight excess drives kinetics).
-
Solvent: Add Toluene (15% of total mass) if using Dean-Stark.
-
Inerting: Purge reactor with
for 15 mins to remove .
2. Reaction:
-
Heat to 90°C. Agitate at 300-500 RPM.
-
Add p-TsOH (0.5 wt% of total mass).
-
Ramp temperature to reflux (approx 115°C with Toluene).
3. Finishing:
-
Once water evolution slows, ramp to 140°C (if solvent allows) or apply vacuum (100 mbar) to remove trace water.
-
Endpoint: Monitor Acid Value (AV). Target AV < 1.0 mg KOH/g.
4. Workup:
-
Cool to 60°C.
-
Neutralize: Add stoichiometric Sodium Bicarbonate (
) or wash with 10% solution. -
Dry: If washed, dry organic layer over
.[5] -
Strip: Remove solvent via rotary evaporation.[5]
References
-
BenchChem. (2025).[3][6] Troubleshooting low conversion rates in Fischer esterification. Retrieved from
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[7][2] Retrieved from
-
SciELO. (2012). Preparation of ordered sulfonated mesoporous polymer (OMP-TsOH) and application in esterification.[8] Retrieved from
-
National Institutes of Health (PubChem). (2025). 3-Hydroxymethylpentane-1,5-diol Compound Summary. Retrieved from
-
MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling and Reactor Design. Retrieved from
-
Fortunato, M. E., et al. (2024). Kinetic Investigation of Oleic Acid Esterification with Trimethylolpropane. ISCRE 28. Retrieved from
Sources
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- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. scielo.br [scielo.br]
Technical Support Center: Branching Density Control with 3-Hydroxymethylpentane-1,5-diol (HMPD)
Status: Operational
Ticket ID: HMPD-BR-001
Subject: Optimization of Degree of Branching (DB) and Gelation Suppression in
Executive Summary: The HMPD Advantage & Challenge
You are likely using 3-Hydroxymethylpentane-1,5-diol (HMPD) because you require a tri-functional core that offers greater backbone flexibility and lower glass transition temperature (
However, this flexibility comes with a cost: Reactivity Control. In
This guide provides the protocols to manipulate Branching Density (DB) while avoiding the Flory-Stockmayer gel point.
Module 1: The Core Protocol – Slow Monomer Addition (SMA)
The Issue: In a standard "One-Pot" synthesis, where all HMPD (
The Solution: The Slow Monomer Addition (SMA) technique.[1] By keeping the instantaneous concentration of the
SMA Experimental Workflow
Figure 1: Schematic of the Slow Monomer Addition (SMA) setup required to suppress gelation and maximize branching density.
Step-by-Step Protocol
-
Reactor Charge: Load 100% of your HMPD (
) into the reactor. Add catalyst (e.g., Ti(OBu) for polyesters or DBTDL for polyurethanes). -
Solvent: Dissolve HMPD in a minimum amount of solvent (e.g., DMSO or DMF) if melt polymerization is not feasible.
-
The Feed: Dissolve your
linker (e.g., Adipic Acid) in a separate vessel. -
Dosing: Use a syringe pump to add the
solution dropwise into the HMPD solution.-
Target Rate: The addition should take 3–5 hours.
-
Temperature: Maintain reaction temperature (e.g., 160°C for esterification) throughout the addition.
-
-
Vacuum Step: After addition is complete, apply vacuum (<1 mbar) to drive the reaction to high conversion (removal of water/condensate).
Module 2: Troubleshooting Guide (Q&A)
Q1: My reaction turns into an insoluble gel within 30 minutes. Why?
Diagnosis: You have exceeded the Critical Gelation Ratio (
Corrective Action:
-
Check Stoichiometry: Ensure your molar ratio of
groups to groups ( ) is kept below the critical threshold during the initial phase. -
Dilution: High concentration favors intermolecular crosslinking (gelation). Low concentration favors intramolecular cyclization (wasted loops). You must find the "Sweet Spot" (typically 10–20 wt% solids in solution).
-
Switch to SMA: (See Module 1). This effectively keeps
infinitely low at the start, preventing the formation of an infinite network.
Q2: The Degree of Branching (DB) is lower than expected (< 0.5).
Diagnosis: Steric hindrance or "Linear Growth" dominance.
HMPD has three primary hydroxyls. However, once one arm reacts, the remaining two may experience different local environments. If the
Corrective Action:
-
Increase Addition Time: Slower addition of
allows the HMPD core to relax and react with fresh incoming monomer rather than cyclizing. -
Change the Linker: Use a more rigid
monomer (e.g., Terephthalic acid instead of Adipic acid). Rigid linkers reduce the probability of back-biting (cyclization).
Q3: The final polymer is too tacky/soft compared to TMP-based analogues.
Diagnosis: HMPD Backbone Flexibility.
This is an intrinsic property of HMPD. The pentane chain (
Corrective Action:
-
Copolymerization: Do not use HMPD as the sole branching unit. Blend HMPD with TMP (e.g., 50:50 ratio). This allows you to tune the
precisely. -
End-Capping: Modify the terminal hydroxyls with a rigid group (e.g., benzoyl chloride) to increase the
and reduce tackiness.
Module 3: Characterization & Data
Calculating Degree of Branching (DB)
You cannot rely on GPC alone. You must use quantitative
Frey’s Equation for
-
D (Dendritic): HMPD unit with all 3 OH groups reacted.
-
L (Linear): HMPD unit with 2 OH groups reacted.
-
T (Terminal): HMPD unit with 1 OH group reacted.
Note: In perfect dendrimers, DB = 1.0. In statistical hyperbranched polymers, the theoretical maximum is 0.5.[2]
Stoichiometry vs. Architecture Table
| Molar Ratio ( | Predicted Architecture | Risk Level | Recommended Protocol |
| 1 : 1 | Crosslinked Gel | Critical | Do not use in bulk. |
| < 0.5 : 1 | Oligomers / Star Polymers | Low | One-Pot acceptable. |
| 0.8 : 1 | Hyperbranched (High MW) | High | SMA Required. |
| > 1.5 : 1 | Gel / Network | Critical | Use only for curing/crosslinking. |
Decision Logic for Gelation Control
Figure 2: Decision matrix for selecting synthesis method based on gelation risk.
References
-
Flory, P. J. (1941). Molecular Size Distribution in Three Dimensional Polymers. I. Gelation.[3][4] Journal of the American Chemical Society, 63(11), 3083–3100. Link
-
Hölter, D., Burgath, A., & Frey, H. (1997). Degree of branching in hyperbranched polymers.[2][5][6][7][8][9] Acta Polymerica, 48(1), 30–35. Link
-
Sunder, A., Hanselmann, R., Frey, H., & Mülhaupt, R. (1999). Controlled Synthesis of Hyperbranched Polyglycerols by Ring-Opening Multibranching Polymerization. Macromolecules, 32(13), 4240–4246. (Foundational text on Slow Monomer Addition). Link
-
PubChem. (2025).[10] 3-Hydroxymethylpentane-1,5-diol (Compound Summary).[10][11][12][13][14] National Library of Medicine. Link
Sources
- 1. scite.ai [scite.ai]
- 2. eng.uc.edu [eng.uc.edu]
- 3. Flory–Stockmayer theory - Wikipedia [en.wikipedia.org]
- 4. homes.nano.aau.dk [homes.nano.aau.dk]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Hyperbranched Macromolecules: From Synthesis to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. books.rsc.org [books.rsc.org]
- 10. 3-Hydroxymethylpentane-1,5-diol | C6H14O3 | CID 70458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 3-Ethyl-3-(hydroxymethyl)pentane-1,5-diol | C8H18O3 | CID 59216936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-(hydroxymethyl)pentane-1,5-diol | 998-12-9 [sigmaaldrich.com]
- 14. 3-(hydroxymethyl)pentane-1,5-diol|998-12-9 - MOLBASE Encyclopedia [m.molbase.com]
reducing thermal degradation of 3-Hydroxymethylpentane-1,5-diol derivatives
Topic: Reducing Thermal Degradation of 3-Hydroxymethylpentane-1,5-diol (HMPD) Derivatives
Role: Senior Application Scientist | Version: 2.4 (Current)
Introduction: The "Dual-Threat" of HMPD Stability
Welcome to the technical support center for HMPD (3-Hydroxymethylpentane-1,5-diol) chemistry. If you are working with this triol scaffold—whether for polyurethane synthesis, polyester cross-linking, or as a pharmaceutical linker—you have likely encountered its two primary modes of failure: oxidative discoloration and acid-catalyzed cyclization .
This guide moves beyond basic "store in a cool place" advice. We break down the molecular mechanisms driving degradation and provide self-validating protocols to arrest them.
Module 1: The Chemistry of Failure (Root Cause Analysis)
To prevent degradation, you must understand the invisible war occurring in your flask. HMPD derivatives are uniquely susceptible to a feedback loop where oxidation fuels cyclization.
The Cyclization Trap (The 1,5-Diol Effect)
Unlike 1,6-diols (which are relatively stable), 1,5-diols possess the perfect chain length to undergo intramolecular etherification. Under thermal stress or acidic conditions, HMPD cyclizes to form (tetrahydro-2H-pyran-4-yl)methanol .
-
Impact: Loss of functionality (triol becomes mono-alcohol), chain termination in polymerization, and deviation in mass spectrometry (M-18 peak).
-
Catalyst: Protons (
). Even trace acidity from silica gel chromatography or unneutralized reaction byproducts will catalyze this reaction at temperatures >60°C.
The Oxidative Feedback Loop
The primary hydroxyl groups are susceptible to oxidation by atmospheric oxygen, forming aldehydes and eventually carboxylic acids.
-
The Danger: The carboxylic acid byproducts act as the catalyst for the cyclization described above. This is why "yellowing" (oxidation) often precedes a sudden drop in product purity (cyclization).
Visualization: The Degradation Cascade
Figure 1: The autocatalytic degradation loop. Oxidation generates acid species, which subsequently catalyze the irreversible cyclization of the 1,5-diol backbone.
Module 2: Troubleshooting Workflow
Use this diagnostic matrix to identify the specific degradation mode affecting your HMPD derivatives.
| Symptom | Probable Cause | Verification Test | Immediate Remediation |
| Yellow/Amber Color | Oxidative degradation (Quinone-like impurity formation). | UV-Vis: Absorbance spike at 280–320 nm. | Add antioxidant (BHT/Irganox); Sparge with Argon. |
| Viscosity Increase | Oligomerization (Intermolecular ether formation). | GPC: Broadening of molecular weight distribution (MWD). | Dilute reaction; Lower temperature <100°C. |
| Mass Loss / Volatility | Cyclization to Tetrahydropyran (M-18). | GC-MS / NMR: Appearance of characteristic ether peaks (3.4–3.8 ppm). | Neutralize immediately. Add basic alumina or amine buffer. |
| Acidity Spike | Hydrolysis of ester derivatives. | Acid Number Titration: KOH consumption increase. | Dry solvents (Karl Fischer <100 ppm); Add molecular sieves. |
Module 3: Stabilization Protocols
Protocol A: The "Zero-Acid" Workup (Preventing Cyclization)
Target Audience: Chemists purifying HMPD intermediates via distillation or chromatography.
The Logic: Standard silica gel is slightly acidic (pH 5-6). Heating HMPD on silica or during distillation without buffering causes rapid cyclization.
-
Pre-Treatment: Before any thermal step (distillation/drying), measure the pH of your crude mixture (10% in water/MeOH).
-
Neutralization: If pH < 7.0, treat with 0.5 wt% Triethylamine (TEA) or wash with saturated
. -
Distillation:
-
Do NOT distill at atmospheric pressure.
-
Use high vacuum (<1 mbar) to keep pot temperature below 120°C .
-
Additive: Add 0.1%
(solid) to the distillation pot. This acts as a "base sink" to neutralize any acid formed in situ during heating.
-
Protocol B: The "Antioxidant Shield" (Storage & Scale-Up)
Target Audience: Process chemists storing bulk intermediates.
The Logic: HMPD derivatives are radical scavengers. Once the radical chain begins, it accelerates. You must break the chain early.
-
Selection:
-
For liquid derivatives: Butylated Hydroxytoluene (BHT) at 200–500 ppm.
-
For solid/polymer derivatives: Irganox 1010 (less volatile, higher thermal stability).
-
-
Application:
-
Dissolve antioxidant in a minimum amount of compatible solvent (e.g., THF, DCM).
-
Add to the HMPD derivative immediately after synthesis/purification, before solvent removal.
-
-
Inerting:
-
Sparge storage vessels with Nitrogen (
) or Argon for 15 minutes. -
Seal with paraffin or Teflon tape.
-
Module 4: Decision Tree & FAQs
Interactive Troubleshooting Flowchart
Figure 2: Diagnostic logic for rapid identification of degradation pathways.
Frequently Asked Questions
Q: Can I use silica gel chromatography to purify my HMPD ester? A: Proceed with extreme caution. Silica is acidic. If you must use it, pre-treat the column with 1% Triethylamine in your eluent to neutralize active sites [1]. Alternatively, use neutral alumina, which is far safer for acid-sensitive 1,5-diols.
Q: My product degrades during rotary evaporation. Why? A: Rotary evaporators often use water baths set to 40-60°C. If your crude mixture contains trace acids (e.g., p-TsOH, HCl) from the reaction, this is the "kill zone" for cyclization. Fix: Wash the organic layer with bicarbonate before concentration, not after.
Q: What is the maximum safe temperature for HMPD derivatives? A:
-
Without Antioxidants/Buffers: < 50°C.
-
Stabilized (Buffered + BHT): Up to 120°C for short periods (e.g., distillation).
-
Decomposition Onset: Rapid degradation typically begins >150°C [2].
Q: Does the "3-hydroxymethyl" group affect stability compared to normal 1,5-pentanediol? A: Yes. The hydroxymethyl group adds steric bulk but also provides a third hydroxyl group. While the 1,5-cyclization is the dominant risk, the third hydroxyl increases the probability of intermolecular hydrogen bonding and oligomerization, making viscosity management more critical than with simple diols.
References
-
Acid-Catalyzed Cyclodehydration Mechanisms
-
Thermal Stability of Polyol Esters & Antioxidants
-
General Reactivity of 1,5-Diols
-
HMPD Physical Properties & Safety
- 3-Hydroxymethylpentane-1,5-diol Compound Summary.
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. acsu.buffalo.edu [acsu.buffalo.edu]
- 4. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upload.wikimedia.org [upload.wikimedia.org]
- 6. US9469622B2 - Process for the cyclodehydration of diols and use thereof for the manufacturing of ambrafuran and other cycloether derivatives - Google Patents [patents.google.com]
- 7. Nonclassical Mechanism in the Cyclodehydration of Diols Catalyzed by a Bifunctional Iridium Complex - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the FTIR Characterization of Polymers Based on 3-Hydroxymethylpentane-1,5-diol
Introduction: The Subtle Art of Polymer Design with Branched Diols
In the realm of polyester synthesis, the choice of diol monomer is a critical determinant of the final polymer's properties. While linear diols like 1,4-butanediol and 1,6-hexanediol are workhorses for creating semi-crystalline polymers, the introduction of branching along the polymer backbone can dramatically alter material characteristics. 3-Hydroxymethylpentane-1,5-diol is a trifunctional alcohol that, when used as a co-monomer in polyester synthesis, introduces a pendant hydroxymethyl group. This branching is expected to disrupt chain packing, leading to more amorphous materials with potentially lower crystallinity, enhanced flexibility, and altered degradation profiles.
This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of polyesters synthesized with 3-Hydroxymethylpentane-1,5-diol against those derived from common linear diols. As direct, published experimental data for polyesters based solely on 3-Hydroxymethylpentane-1,5-diol is not extensively available, this guide will leverage established principles of polymer chemistry and spectroscopy to predict its FTIR signature. This predictive comparison will be grounded in experimental data from well-characterized linear aliphatic polyesters, such as poly(butylene adipate) and poly(hexamethylene succinate). The objective is to equip researchers with a robust framework for identifying and characterizing these unique branched polymers, enabling more informed material design and development.
Experimental Methodologies: A Validated Approach to Polyester Synthesis and Characterization
The protocols outlined below describe a standard approach for synthesizing and analyzing aliphatic polyesters. These methods are designed to be self-validating, ensuring that the resulting spectroscopic data is reliable and reproducible.
Polyester Synthesis via Melt Polycondensation
The synthesis of polyesters from diols and dicarboxylic acids is typically achieved through a two-stage melt polycondensation process.[1] This method involves an initial esterification step followed by a polycondensation step under high vacuum to drive the reaction to completion and achieve high molecular weights.
Step-by-Step Protocol:
-
Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge the dicarboxylic acid (e.g., adipic acid) and the diol (either 3-Hydroxymethylpentane-1,5-diol or a linear diol for comparison, such as 1,4-butanediol) in a 1:1.2 molar ratio. The excess diol compensates for its potential loss during the high-temperature reaction.
-
Catalyst Addition: Add a suitable catalyst, such as titanium(IV) butoxide or antimony(III) oxide, at a concentration of approximately 200-300 ppm relative to the dicarboxylic acid.
-
First Stage (Esterification): Heat the reaction mixture to 180-200°C under a slow stream of nitrogen. The reaction is monitored by the collection of water in the distillation receiver. This stage is typically continued for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.
-
Second Stage (Polycondensation): Gradually reduce the pressure to below 1 Torr while increasing the temperature to 220-240°C. This stage facilitates the removal of the excess diol and the small molecules formed during condensation, thereby increasing the polymer's molecular weight. The reaction is monitored by the viscosity of the polymer melt. This stage can last for 3-5 hours.
-
Polymer Recovery: Once the desired melt viscosity is achieved, cool the reactor to room temperature under nitrogen. The resulting polymer can then be mechanically removed from the flask. For analytical purposes, the polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol) to purify it.
Diagram of the Polyester Synthesis Workflow:
Caption: Workflow for two-stage melt polycondensation of polyesters.
FTIR Spectroscopic Analysis
Attenuated Total Reflectance (ATR)-FTIR is a convenient and powerful technique for the analysis of polymers without the need for extensive sample preparation.[2]
Step-by-Step Protocol:
-
Instrument Preparation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract any atmospheric interference (CO2, H2O vapor).
-
Sample Analysis: Place a small amount of the polymer sample (film or powder) onto the ATR crystal and apply consistent pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding 16 or 32 scans is usually sufficient to obtain a high-quality spectrum.
-
Data Processing: Perform baseline correction and normalization of the spectra to facilitate comparison between different samples.
Results and Discussion: Decoding the Vibrational Signatures
The FTIR spectrum of a polyester is dominated by the characteristic vibrations of the ester functional group and the aliphatic backbone. The presence of a pendant hydroxymethyl group in polymers derived from 3-Hydroxymethylpentane-1,5-diol is predicted to introduce unique spectral features.
Reference Spectra: Linear Aliphatic Polyesters
To establish a baseline, let's consider the FTIR spectra of two common linear aliphatic polyesters: poly(butylene adipate) (PBA) and poly(hexamethylene succinate) (PHS).
-
Poly(butylene adipate) (PBA): The FTIR spectrum of PBA exhibits strong absorption bands characteristic of aliphatic polyesters. The most prominent peak is the C=O stretching vibration of the ester group, typically observed around 1730 cm⁻¹. Other key absorptions include the C-H stretching vibrations of the methylene groups just below 3000 cm⁻¹, and the C-O-C stretching vibrations of the ester linkage in the 1300-1100 cm⁻¹ region.[2][3]
-
Poly(hexamethylene succinate) (PHS): Similar to PBA, the FTIR spectrum of PHS is characterized by a strong ester C=O stretch around 1720 cm⁻¹. The C-H stretching bands are observed at approximately 2930 and 2860 cm⁻¹. The C-O stretching vibrations are also prominent in the fingerprint region.[4][5]
Predicted FTIR Characteristics of 3-Hydroxymethylpentane-1,5-diol Based Polyesters
While a definitive experimental spectrum is not available in the cited literature, we can predict the key features of a polyester synthesized from 3-Hydroxymethylpentane-1,5-diol and a dicarboxylic acid like adipic acid based on its molecular structure.
Diagram of Monomer and Predicted Polymer Structures:
Caption: Structures of monomers and the predicted repeat unit of the branched polyester.
Key Predicted Spectral Features:
-
O-H Stretching: A broad absorption band is expected in the region of 3500-3200 cm⁻¹. This band would arise from the stretching vibrations of the hydroxyl group in the pendant -CH₂OH side chain. The breadth of this peak would be indicative of hydrogen bonding.
-
C-H Stretching: Similar to linear polyesters, strong C-H stretching vibrations from the methylene groups in the polymer backbone and side chain are expected between 3000 and 2850 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group should appear around 1730-1720 cm⁻¹. The exact position may be slightly influenced by the local environment created by the branched structure.
-
C-O Stretching: The fingerprint region will contain complex C-O stretching vibrations. In addition to the two characteristic C-O-C stretches of the ester group (typically around 1250 cm⁻¹ and 1170 cm⁻¹), an additional C-O stretch from the primary alcohol of the pendant hydroxymethyl group is expected, likely around 1050 cm⁻¹.
-
Fingerprint Region: The region below 1500 cm⁻¹ will likely show a more complex pattern of bands compared to linear polyesters due to the various bending and wagging vibrations of the C-H and C-O bonds in the branched structure.
Comparative Analysis: Highlighting the Impact of Branching
The primary differences in the FTIR spectra between polyesters derived from 3-Hydroxymethylpentane-1,5-diol and its linear counterparts are expected to be the presence of the O-H stretching band and additional complexity in the fingerprint region.
| Vibrational Mode | Linear Polyester (e.g., PBA, PHS) | Predicted for 3-Hydroxymethylpentane-1,5-diol Polyester | Significance of Difference |
| O-H Stretch | Absent (or very weak from end groups) | Broad band at 3500-3200 cm⁻¹ | Confirms the presence of the pendant hydroxymethyl group. |
| C=O Stretch | Strong, sharp peak at ~1730-1720 cm⁻¹ | Strong, sharp peak at ~1730-1720 cm⁻¹ | Expected to be similar, confirming the polyester backbone. |
| C-O Stretch | Two prominent C-O-C ester bands (~1250 & ~1170 cm⁻¹) | Additional C-O stretch from primary alcohol (~1050 cm⁻¹) | Provides further evidence of the branched structure. |
| Fingerprint Region | Well-defined peaks related to CH₂ bending and rocking | More complex and potentially broader peaks | Reflects the reduced symmetry and crystallinity due to branching. |
Diagram of Comparative FTIR Spectra:
Caption: Predicted key differences in FTIR spectra between linear and branched polyesters.
Conclusion: A Powerful Tool for Polymer Innovation
FTIR spectroscopy serves as an indispensable tool for the characterization of novel polyester architectures. While direct experimental data for polymers based on 3-Hydroxymethylpentane-1,5-diol requires further investigation, a predictive analysis based on fundamental spectroscopic principles provides a strong framework for their identification. The key distinguishing features of these branched polymers are expected to be a prominent O-H stretching band from the pendant hydroxymethyl group and a more complex fingerprint region indicative of their amorphous nature. This guide provides researchers with the foundational knowledge and experimental protocols to confidently synthesize and characterize these materials, paving the way for the development of new polyesters with tailored properties for a wide range of applications, from advanced coatings and adhesives to innovative biomedical devices.
References
-
Yang, Y., et al. (2022). Synthesis of Poly(Hexamethylene Succinate-Co-Ethylene Succinate) Copolymers With Different Physical Properties and Enzymatic Hydrolyzability by Regulating the Ratio of Monomer. Frontiers in Bioengineering and Biotechnology, 10. Available at: [Link]
-
Yang, Y., et al. (2022). Synthesis of Poly(Hexamethylene Succinate-Co-Ethylene Succinate) Copolymers With Different Physical Properties and Enzymatic Hydrolyzability by Regulating the Ratio of Monomer. PMC. Available at: [Link]
-
Kijchavengkul, T., et al. (2008). Melt Crystallization and Crystal Transition of Poly(butylene adipate) Revealed by Infrared Spectroscopy. The Journal of Physical Chemistry B, 112(11), 3068-3075. Available at: [Link]
-
Coates, J. (2002). Spectra–Structure Correlations: Polymer Spectra. Handbook of Vibrational Spectroscopy. Available at: [Link]
-
Serrano-Aroca, Á., et al. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. MDPI. Available at: [Link]
-
De Jérôme, C., et al. (2008). Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization. Advanced Drug Delivery Reviews, 60(9), 1056-1076. Available at: [Link]
-
Smith, B. C. (2022). Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. Spectroscopy. Available at: [Link]
-
PubChem. (n.d.). 3-Hydroxymethylpentane-1,5-diol. National Center for Biotechnology Information. Available at: [Link]
-
Molbase. (n.d.). 3-(hydroxymethyl)pentane-1,5-diol. Molbase. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Poly(Hexamethylene Succinate-Co-Ethylene Succinate) Copolymers With Different Physical Properties and Enzymatic Hydrolyzability by Regulating the Ratio of Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis of Poly(Hexamethylene Succinate-Co-Ethylene Succinate) Copolymers With Different Physical Properties and Enzymatic Hydrolyzability by Regulating the Ratio of Monomer [frontiersin.org]
A Comparative Guide to the Thermal Analysis of 3-Hydroxymethylpentane-1,5-diol Resins
Authored by: A Senior Application Scientist
Introduction: The Role of Polyol Structure in Resin Performance
The thermal and mechanical properties of polyester and polyurethane resins are fundamentally dictated by the molecular architecture of their constituent monomers. The choice of polyol, in particular, is a critical design parameter that influences characteristics such as glass transition temperature (Tg), thermal stability, and mechanical strength.[1][2] 3-Hydroxymethylpentane-1,5-diol (HMPD), a trifunctional aliphatic polyol, presents a unique structural motif for resin synthesis.[3][4] Its three hydroxyl groups offer the potential for creating highly cross-linked networks, which can significantly enhance the thermal and mechanical performance of the resulting polymer compared to resins based on linear, difunctional diols.
This guide provides a comparative analysis of the thermal properties of resins derived from 3-Hydroxymethylpentane-1,5-diol, benchmarked against common alternative polyols. We will delve into the principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), present detailed experimental protocols for resin characterization, and interpret the resulting data to provide actionable insights for researchers, scientists, and professionals in material and drug development.
Understanding the Analytical Techniques: TGA and DSC
Thermal analysis techniques are indispensable tools for characterizing polymers.[5][6] They provide quantitative information about a material's thermal stability and transitions, which are crucial for determining processing parameters and predicting end-use performance.[7]
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] For polymer resins, TGA is primarily used to determine thermal stability and decomposition profiles. The key data points derived from a TGA experiment are the onset of decomposition and the temperature at which maximum degradation occurs. This information is vital for establishing the upper service temperature of a material.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[8] DSC is used to detect and quantify thermal transitions such as the glass transition, melting, and crystallization.[6]
-
Glass Transition Temperature (Tg): This is a critical property of amorphous or semi-crystalline polymers. It represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[9] The Tg is a key indicator of a resin's mechanical properties and operating temperature range.
-
Melting Temperature (Tm): For crystalline polymers, the Tm is the temperature at which the crystalline domains melt, resulting in a transition from a solid to a liquid state.
-
Crystallization Temperature (Tc): This is the temperature at which a polymer crystallizes upon cooling from the molten state.
Simultaneous Thermal Analysis (STA), which combines TGA and DSC in a single instrument, offers the advantage of obtaining information about both mass changes and energetic processes under identical experimental conditions.[5]
Comparative Analysis of Polyol Resins
The structure of the polyol has a profound impact on the thermal properties of the final resin. The trifunctionality of 3-Hydroxymethylpentane-1,5-diol is expected to lead to a higher crosslink density compared to linear diols, which in turn influences Tg and thermal stability.[10] Below is a comparative summary of the expected thermal properties of resins based on HMPD and other common polyols.
| Polyol Type | Example(s) | Key Structural Feature | Expected Glass Transition Temp. (Tg) | Expected Thermal Stability (Td) | Rationale & Supporting Insights |
| Branched Triol | 3-Hydroxymethylpentane-1,5-diol | Compact, trifunctional aliphatic structure | Higher | Moderate to High | The three hydroxyl groups facilitate a high degree of cross-linking, restricting polymer chain mobility and thus increasing the Tg.[10] The aliphatic backbone suggests decomposition will occur via random chain scission.[11] |
| Linear Aliphatic Diol | 1,6-Hexanediol, 1,4-Butanediol | Linear, difunctional | Lower | Moderate | With only two hydroxyl groups, these form linear or lightly branched polymers with greater chain flexibility, resulting in a lower Tg.[12] Thermal stability generally increases with longer diol chain length in some systems.[11][12] |
| Polyether Polyol | Polypropylene glycol (PPG), Polytetramethylene ether glycol (PTMEG) | Flexible ether linkages in the backbone | Very Low | Lower | The flexible C-O-C bonds in the backbone lead to very low Tg values (often sub-zero), making them suitable for elastomers.[13][14] However, they are more susceptible to thermo-oxidative degradation compared to polyesters.[13] |
| Polyester Polyol | Adipate-based polyols | Ester linkages in the backbone | Moderate | High | Generally exhibit higher Tg than polyether polyols due to more rigid ester groups. They offer good thermal stability, with decomposition often occurring above 300°C.[11][15] |
| Bio-based Polyol | Castor oil, Soybean oil-based polyols | Long aliphatic chains, varying functionality | Variable (often low) | Variable | Properties are highly dependent on the source.[16] Long fatty acid chains can act as internal plasticizers, lowering the Tg.[17] Aromatic bio-polyols (e.g., from lignin) can significantly enhance thermal stability.[16] |
| Polycarbonate Polyol | Aliphatic polycarbonate diols | Carbonate linkages | Higher than Polyesters | Very High | Offer superior hydrolytic and thermal stability compared to polyester polyols due to the stability of the carbonate group.[13] |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting TGA and DSC analysis on resin samples.
Thermogravimetric Analysis (TGA) Protocol
This protocol is designed to determine the thermal stability and degradation profile of a cured resin.
1. Sample Preparation:
- Ensure the resin sample is fully cured to eliminate the influence of residual curing exotherms on the analysis.
- Cut a small, representative piece of the cured resin weighing between 5 and 10 mg. A smaller sample size minimizes thermal gradients within the sample.
- Place the sample into a clean, tared TGA crucible (typically alumina or platinum).
2. Instrument Setup and Calibration:
- Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
- Place the sample crucible onto the TGA balance mechanism.
- Select an inert atmosphere, typically nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative degradation.[18]
3. Thermal Program:
- Equilibrate the sample at a starting temperature of ~30 °C.
- Ramp the temperature at a constant heating rate, typically 10 °C/min or 20 °C/min, to a final temperature well above the expected decomposition, for example, 600-800 °C.[12] A consistent heating rate is crucial for comparing results between samples.[19]
4. Data Analysis:
- Plot the sample weight (%) as a function of temperature.
- Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs (Tₑ₅%).
- Analyze the derivative of the weight loss curve (DTG) to identify the temperature(s) of maximum decomposition rate.
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed to determine the glass transition temperature (Tg) and other thermal transitions of a cured resin. A heat-cool-heat cycle is employed to erase the sample's prior thermal history.[12]
1. Sample Preparation:
- Prepare a small sample of the cured resin, typically 5-10 mg.[20]
- Encapsulate the sample in a hermetically sealed aluminum DSC pan to ensure good thermal contact and prevent any volatiles from escaping.[20]
- Prepare an empty, hermetically sealed aluminum pan to be used as a reference. The reference and sample pans should have closely matched masses.[20]
2. Instrument Setup and Calibration:
- Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
- Place the sample pan and the reference pan into the DSC cell.
- Set a nitrogen purge gas flow of 20-50 mL/min.
3. Thermal Program (Heat-Cool-Heat):
- First Heating Scan: Heat the sample from a low temperature (e.g., -50 °C) to a temperature above its expected Tg and any potential melt, but below its decomposition temperature (as determined by TGA).[20] A heating rate of 10 °C/min is common.[12] This step removes the thermal history of the material.
- Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
- Second Heating Scan: Heat the sample again at the same rate as the first scan. The data from this second heating scan is typically used for analysis as it reflects the intrinsic properties of the material.[12]
4. Data Analysis:
- Plot the heat flow as a function of temperature from the second heating scan.
- Determine the glass transition temperature (Tg), which appears as a step-like change in the baseline of the DSC curve. The Tg is typically reported as the midpoint of this transition.[8]
- Identify any endothermic peaks (melting) or exothermic peaks (crystallization) and determine their peak temperatures and enthalpies.
Visualized Workflows
The following diagrams illustrate the standardized workflows for TGA and DSC analysis.
Caption: Standardized workflow for Thermogravimetric Analysis (TGA) of resins.
Caption: Standardized workflow for Differential Scanning Calorimetry (DSC) of resins.
Conclusion
The thermal analysis of resins using TGA and DSC provides critical data for material characterization and performance prediction. Resins synthesized from 3-Hydroxymethylpentane-1,5-diol are anticipated to exhibit a relatively high glass transition temperature due to the high crosslink density afforded by its trifunctional nature. This would translate to enhanced stiffness and dimensional stability at elevated temperatures compared to resins made from linear diols or flexible polyether polyols. A thorough comparison using the standardized TGA and DSC protocols detailed in this guide will enable researchers to precisely quantify these properties and make informed decisions in the development of new polymer systems. The structural variation among polyols offers a versatile toolbox for tuning the thermal properties of resins to meet the demands of a wide array of applications.
References
- Thermal Study of Polyols for the Technological Application as Plasticizers in Food Industry. (2018). Google Scholar.
- Effect of the Curative on the Thermal Decomposition Behavior and Kinetics of Polyester-Based Polyurethanes. (2023). Taylor & Francis Online.
- The Glass Transition Temperature of Heterogeneous Biopolymer Systems. (2023).
- Sample Preparation – DSC.
- Glass transition and thermal degradation of rigid polyurethane foams derived from castor oil–molasses polyols. (n.d.).
- Thermal Analysis of Polyurethane Dispersions Based on Different Polyols. SciSpace.
- DSC thermograms of the produced polyols. (n.d.).
- 3-(hydroxymethyl)pentane-1,5-diol. Molbase.
- The Impact of Different Polyols on the Properties of Coatings, Adhesives, Sealants and Elastomers. (2019).
- Review on the Impact of Polyols on the Properties of Bio-Based Polyesters. (2020). PMC.
- Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. (n.d.). PMC.
- Role of Bio-polyols in Enhancing the Mechanical and Thermal Properties of Sustainable Polyurethane Foams. (2025). IJFMR.
- Thermal Degradation of Polyesters: Part 1.
- (a) Differential scanning calorimetry (DSC) of bM polyol. (b) DSC of bS... (n.d.).
- DSC glass transition temperatures of (a) acrylic polyols and (b) acrylic-polyurethane coatings. (n.d.).
- Effect of the Addition of Biobased Polyols on the Thermal Stability and Flame Retardancy of Polyurethane and Poly(urea)urethane Elastomers. (2021). PMC.
- 3-Hydroxymethylpentane-1,5-diol. (n.d.). PubChem.
- Thermal degradation kinetics of the biodegradable aliphatic polyester, poly(propylene succinate). (2025).
- Thermal stability of polyurethane materials based on castor oil as polyol component. (2025). Google Scholar.
- DSC curves overlay of polyols. (n.d.).
- Thermal behaviour of hydroxymethyl compounds as models for adhesive resins. (n.d.). Google Scholar.
- Thermal and anticorrosion properties of polyurethane coatings derived from recycled polyethylene terephthalate and palm olein-based polyols. (2021). Royal Society Open Science.
- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.
- DSC Analysis of Polymers.
- Thermal Characteriz
- Investigation of Polymers with Differential Scanning Calorimetry. (n.d.). University of California, Santa Barbara.
- 3-Ethyl-3-(hydroxymethyl)pentane-1,5-diol. (n.d.). PubChem.
- From Lab to Market: Current Strategies for the Production of Biobased Polyols. (2021). ACS Sustainable Chemistry & Engineering.
- Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Co
- 3-Hydroxymethylpentane-1,5-diol. (n.d.). Alfa Chemistry.
- Glass transition. (n.d.). Wikipedia.
- Production of 3-methylpentane-1,5-diol. (1976).
- Thermal behaviour of hydroxymethyl compounds as models for adhesive resins. (2025).
- Thermal Analysis of Polymers Selected Applic
- The Influence of Diol Chain length on the Thermal Properties of Aliphatic Polyesters: A Compar
- Effect of Different Methods to Synthesize Polyol-Grafted-Cellulose Nanocrystals as Inter-Active Filler in Bio-Based Polyurethane Foams. (2023). MDPI.
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mass spectrometry fragmentation patterns of 3-Hydroxymethylpentane-1,5-diol
Technical Guide: Mass Spectrometry Fragmentation Profiling of 3-Hydroxymethylpentane-1,5-diol
Part 1: Executive Summary
In the development of hyperbranched polymers and drug delivery dendrimers, 3-Hydroxymethylpentane-1,5-diol (HMPD) serves as a critical trifunctional core. However, its structural isomer, Trimethylolpropane (TMP) , is the industrial standard.[1] Distinguishing these isomers is analytically challenging due to their identical molecular weight (
This guide provides a definitive mass spectrometric (MS) workflow to differentiate HMPD from TMP and linear hexanetriols. We demonstrate that while direct Electron Ionization (EI) yields ambiguous results due to thermal dehydration, TMS-derivatization GC-MS offers a self-validating system for unambiguous identification.[1]
Key Finding: The presence of a tertiary methine hydrogen in HMPD (absent in TMP) enables unique rearrangement pathways, specifically the absence of the
Part 2: Structural Context & Alternatives
To understand the fragmentation, we must first contrast the carbon backbones of the target molecule and its primary alternatives.
| Compound | Structure Description | Key Structural Feature | Role in MS |
| HMPD (Target) | 3-(hydroxymethyl)pentane-1,5-diol | Tertiary Carbon at C3; Symmetric ethyl-hydroxyl arms.[1] | Allows H-rearrangement; No ethyl group.[1] |
| TMP (Alt 1) | 2-ethyl-2-(hydroxymethyl)propane-1,3-diol | Quaternary Carbon ; One ethyl group; Three equivalent methylol groups.[1] | quaternary center blocks rearrangement; Ethyl loss dominant.[1] |
| 1,2,6-Hexanetriol (Alt 2) | Linear hexane backbone | Secondary/Primary Alcohols ; Asymmetric.[1] | Sequential fragmentation along linear chain.[1] |
Part 3: Experimental Methodology (Self-Validating Protocol)
Direct injection of polyols into GC-MS often results in broad, tailing peaks and thermal degradation (dehydration), obscuring the molecular ion.[1] The following derivatization protocol renders the molecule volatile and thermally stable, creating a "self-validating" spectrum where the molecular ion (
Protocol: Silylation for GC-MS Profiling
-
Sample Prep: Dissolve 5 mg of HMPD in 100
L of anhydrous pyridine.-
Why: Pyridine acts as an acid scavenger and solvent.[1]
-
-
Derivatization: Add 100
L of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).-
Why: BSTFA is a strong silylating agent; TMCS acts as a catalyst to silylate sterically hindered hydroxyls.[1]
-
-
Reaction: Incubate at 70°C for 30 minutes .
-
Validation: The solution must remain clear. Cloudiness indicates moisture contamination (hydrolysis of reagent).[1]
-
-
Analysis: Inject 1
L (Split 1:50) into GC-MS (EI source, 70 eV).-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS).[1]
-
Part 4: Fragmentation Analysis (The Core Mechanism)
Upon derivatization, HMPD becomes 3-(trimethylsilyloxymethyl)pentane-1,5-diyl bis(trimethylsilyl ether) .[1]
-
Formula:
-
Molecular Weight:
Da[1]
Mechanism 1: The HMPD Fragmentation Tree
Unlike TMP, HMPD possesses a central tertiary carbon with a hydrogen atom.[1] This allows for specific alpha-cleavages and hydrogen transfers.[1]
Primary Pathways:
-
Alpha-Cleavage (Dominant): Cleavage at the C3 branching point.[1]
-
McLafferty-Type Rearrangement: The long arms (
) allow for 6-membered ring transition states not possible in TMP.[1]
Figure 1: Fragmentation pathway of Tris-TMS derivatized HMPD.[1] Note the dominance of alpha-cleavage at the C3 position.
Part 5: Comparative Performance & Diagnostic Criteria
This section objectively compares the mass spectral "fingerprint" of HMPD against its isomers. This is the critical data for researchers attempting to identify the compound in complex mixtures.
Table 1: Diagnostic Ion Comparison (TMS Derivatives)
| Ion (m/z) | Origin | HMPD (Target) | TMP (Alternative) | Differentiation Logic |
| 350 | Trace / Absent | Trace / Absent | Both are unstable; not diagnostic.[1] | |
| 335 | Low | Low | Loss of methyl from TMS; common to both.[1] | |
| 321 | ABSENT / Very Low | HIGH (Diagnostic) | CRITICAL: TMP loses its ethyl group ( | |
| 247 | High | Medium | Loss of | |
| 103 | Base Peak (100%) | Base Peak (100%) | Standard primary alcohol TMS fragment.[1] Non-diagnostic. | |
| 117 | Present | Absent | HMPD has ethyl-linked oxygens; TMP does not.[1] |
Performance Analysis
-
Selectivity (Differentiation):
-
TMP is identified by the m/z 321 peak (Loss of Ethyl).[1]
-
HMPD is identified by the absence of m/z 321 and the presence of ions related to the ethylene bridge (e.g., m/z 117 or losses involving
).
-
-
Sensitivity:
Part 6: Applications and Significance
Understanding this fragmentation is vital for two primary fields:
-
Polymer Forensics: HMPD is often used to lower the viscosity of polyester resins compared to TMP.[1] Detecting HMPD in a "TMP-labeled" resin indicates a formulation change that affects crosslinking density (secondary vs. primary alcohols).[1]
-
Metabolomics: In biological systems, the identification of polyols often relies on library matching.[1] Because HMPD and TMP are isomers, automated software frequently misidentifies them.[1] The m/z 321 criterion provided here is a manual validation step for researchers.
References
-
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).[1] Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[1] (Standard text for GC-MS derivatization protocols).
-
Little, J. L. (1999).[1] "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry". Journal of Chromatography A, 844(1-2), 1-22.[1] Link
-
National Institute of Standards and Technology (NIST). (2023).[1][2] NIST Mass Spectral Library (NIST23).[1] (Source for standard fragmentation patterns of TMP and aliphatic diols). Link
-
PubChem. (2023).[1] "Compound Summary: 3-(Hydroxymethyl)pentane-1,5-diol". National Library of Medicine.[1] Link[1]
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th Ed.).[1] University Science Books. (Source for alpha-cleavage and rearrangement rules).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
